molecular formula C27H46NO4+ B10765822 Arachidonoyl-L-carnitine (chloride)

Arachidonoyl-L-carnitine (chloride)

Número de catálogo: B10765822
Peso molecular: 448.7 g/mol
Clave InChI: RBFQHRALHSUPIA-ZEGAFRGUSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arachidonoyl-L-carnitine (chloride) is a useful research compound. Its molecular formula is C27H46NO4+ and its molecular weight is 448.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arachidonoyl-L-carnitine (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arachidonoyl-L-carnitine (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H46NO4+

Peso molecular

448.7 g/mol

Nombre IUPAC

[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium

InChI

InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/p+1/b10-9-,13-12+,16-15-,19-18-/t25-/m1/s1

Clave InChI

RBFQHRALHSUPIA-ZEGAFRGUSA-O

SMILES isomérico

CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

SMILES canónico

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Origen del producto

United States

Foundational & Exploratory

Technical Deep Dive: C20:4 Acylcarnitine in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of C20:4 acylcarnitine (Arachidonoylcarnitine), detailing its biochemical role, metabolic pathway, and analytical quantification.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Scientists, Drug Development Professionals

Executive Summary

C20:4 Acylcarnitine (Arachidonoylcarnitine) is the mitochondrial transport ester of arachidonic acid (AA), a polyunsaturated fatty acid (PUFA) critical for cell signaling and membrane fluidity. While often overshadowed by its role as an eicosanoid precursor, the beta-oxidation of AA is a metabolically demanding process. Unlike saturated fatty acids (e.g., Palmitate, C16:0), the oxidation of C20:4 requires a complex series of auxiliary enzymatic reactions to resolve its four cis-double bonds.

Elevated plasma concentrations of C20:4 acylcarnitine are not merely markers of dietary intake but serve as specific biomarkers for mitochondrial metabolic gridlock . Accumulation indicates a bottleneck in the auxiliary oxidation machinery (specifically 2,4-dienoyl-CoA reductase or enoyl-CoA isomerase) or a defect in the carnitine shuttle system (CPT1/CPT2). This guide dissects the molecular mechanisms of C20:4 oxidation and provides a validated LC-MS/MS workflow for its quantification.

Biochemical Mechanism: The "Obstacle Course" of Oxidation

The catabolism of Arachidonic Acid (20:4


) differs fundamentally from saturated fats. It presents a unique stereochemical challenge to the mitochondrial beta-oxidation machinery.
The Carnitine Shuttle

Long-chain PUFAs cannot passively diffuse into the mitochondrial matrix.[1] They rely on the carnitine shuttle, a three-step transport system:

  • Activation: Arachidonic acid is converted to Arachidonoyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL) in the outer mitochondrial membrane (OMM).

  • Esterification (CPT1): Carnitine Palmitoyltransferase 1 (CPT1) converts Arachidonoyl-CoA to C20:4 Acylcarnitine , releasing CoA-SH. This is the rate-limiting step.

  • Translocation (CACT): The Carnitine-Acylcarnitine Translocase (SLC25A20) shuttles C20:4 Acylcarnitine across the inner mitochondrial membrane (IMM) in exchange for free carnitine.

  • Re-esterification (CPT2): Carnitine Palmitoyltransferase 2 (CPT2) on the inner face of the IMM regenerates Arachidonoyl-CoA, which enters beta-oxidation.

The Beta-Oxidation Pathway (The Isomerase/Reductase Requirement)

Standard beta-oxidation enzymes (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc.) operate strictly on trans-2-enoyl-CoA intermediates. The naturally occurring cis double bonds of C20:4 disrupt this process, requiring auxiliary enzymes.

Step-by-Step Degradation of C20:4 (


): 
  • Cycle 1: Removal of C1-C2 (Acetyl-CoA).

    • Result: C18:4 (

      
      ).
      
    • Problem: The first double bond is now at position 3 (cis-3-enoyl-CoA), which Enoyl-CoA Hydratase cannot bind.

    • Solution:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Enoyl-CoA Isomerase  converts cis-3 to trans-2.[2] Oxidation proceeds.[3][4][5][6][7][8][9][10]
      
  • Cycle 2: Removal of C1-C2 (Acetyl-CoA).

    • Result: C16:3 (

      
      ).[11]
      
    • Problem: Acyl-CoA Dehydrogenase introduces a trans-2 double bond, creating a 2,4-dienoyl-CoA intermediate (

      
      ). This conjugated system inhibits the hydratase.
      
    • Solution:2,4-Dienoyl-CoA Reductase (DECR1) uses NADPH to reduce the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       bond, shifting the system to trans-3.[7] Then, Enoyl-CoA Isomerase  moves it to trans-2.[2]
      
  • Implication: The oxidation of C20:4 consumes reducing equivalents (NADPH) rather than just producing them (FADH2/NADH), making it energetically "expensive" and sensitive to mitochondrial redox state.

Pathway Visualization

The following diagram illustrates the specific enzymatic "detours" required for C20:4 oxidation.

C20_Oxidation AA Arachidonic Acid (C20:4 cis-5,8,11,14) AA_CoA Arachidonoyl-CoA AA->AA_CoA CPT1 CPT1 AA_CoA->CPT1 C20_Car C20:4 Acylcarnitine (Cytosol) CACT CACT/SLC25A20 C20_Car->CACT Translocation C20_Car_Mito C20:4 Acylcarnitine (Matrix) CPT2 CPT2 C20_Car_Mito->CPT2 AA_CoA_Mito Arachidonoyl-CoA (Matrix) BetaOx Standard Beta-Oxidation AA_CoA_Mito->BetaOx Cycle 1 C18_Int C18:4 (cis-3,6,9,12) *Stalled* Iso Enoyl-CoA Isomerase C18_Int->Iso Isomerization C18_Trans C18:4 (trans-2,6,9,12) *Active* C18_Trans->BetaOx Cycle 2 C16_Int C16:3 (cis-4,7,10) C16_Int->BetaOx Dehydrogenation C16_Diene 2,4-Dienoyl-CoA (Inhibitory) Red 2,4-Dienoyl-CoA Reductase (NADPH) C16_Diene->Red Reduction C16_Fixed C16:3 (trans-2,7,10) C16_Fixed->BetaOx Cycle 3... CPT1->C20_Car CACT->C20_Car_Mito CPT2->AA_CoA_Mito Iso->C18_Trans Iso->C16_Fixed Red->Iso BetaOx->C18_Int - Acetyl-CoA BetaOx->C16_Int - Acetyl-CoA BetaOx->C16_Diene

Caption: C20:4 oxidation pathway highlighting the critical roles of Isomerase and Reductase in resolving cis-double bonds.

Diagnostic & Biomarker Utility

Clinical Significance

C20:4 Acylcarnitine levels are a direct readout of the efficiency of the long-chain oxidation machinery .

  • VLCAD Deficiency: While C14:1 is the primary marker, secondary accumulation of longer chains (C16, C18, C20:4) is observed due to upstream blockage.

  • CPT2 Deficiency: Severe accumulation of long-chain acylcarnitines (C16, C18:1, C20:4) occurs because they cannot be converted back to Acyl-CoA in the matrix.

  • Insulin Resistance & Heart Failure: In these conditions, "mitochondrial overload" occurs. The rate of fatty acid entry (CPT1) exceeds the rate of oxidation (TCA cycle/ETC), leading to the accumulation of partially oxidized intermediates, including C20:4 acylcarnitine [1, 2].

Reference Data (Human Plasma)

Note: Values are method-dependent. Always establish internal reference ranges.

AnalyteHealthy Control (

M)
CPT2 Deficiency (

M)
Interpretation
C20:4 0.02 – 0.15> 0.30Elevated levels indicate block in long-chain oxidation or transport.
C18:1 0.50 – 2.50> 5.00Often co-elevated with C20:4.
C16:0 0.50 – 3.00> 8.00Primary marker for CPT2/Translocase defects.

Analytical Methodology: LC-MS/MS Quantification

The following protocol uses Flow Injection Analysis (FIA) or LC-MS/MS for precise quantification. For C20:4, chromatographic separation is preferred to distinguish it from potential isobaric interferences.

Sample Preparation (Protein Precipitation)
  • Matrix: Plasma, Serum, or Dried Blood Spots (DBS).

  • Internal Standard (IS): Use isotopically labeled d3-C20:4 Acylcarnitine (if available) or d3-C18:0 Acylcarnitine as a surrogate.

  • Protocol:

    • Aliquot 10

      
      L of plasma into a 1.5 mL tube.
      
    • Add 100

      
      L of Methanol containing Internal Standards (approx. 0.05 
      
      
      
      M).
    • Vortex for 30 seconds; incubate at room temperature for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an HPLC vial. Note: Derivatization with butanol-HCl (forming butyl esters) is optional to increase sensitivity but adds processing time.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 98% B

    • 8-10 min: Hold 98% B (Elution of C20:4)

    • 10-12 min: Re-equilibration

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. Acylcarnitines characteristically lose the trimethylamine or the carnitine moiety (85 Da fragment).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
C20:4 Acylcarnitine 464.485.135
C20:4 Acylcarnitine 464.4144.128
d3-C18:0 IS 427.585.135
Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (10 µL) Extract Protein Precipitation (MeOH + IS) Sample->Extract Centrifuge Centrifugation (15k x g) Extract->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+ MRM 464.4 -> 85.1) LC->MS Data Quantification (TargetLynx/Analyst) MS->Data

Caption: Standardized LC-MS/MS workflow for high-throughput C20:4 acylcarnitine quantification.

References

  • Schooneman, M. G., et al. (2013). Acylcarnitines: reflecting or inflicting insulin resistance? Diabetes, 62(1), 1-8. Link

  • Ruiz, M., et al. (2017). Circulating acylcarnitine profile in human heart failure: a surrogate of fatty acid metabolic dysregulation. Scientific Reports, 7, 1-11. Link

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469-477. Link

  • Ramsay, R. R., et al. (2001). The carnitine acyltransferase system: physiology, regulation, and relationship to disease. Chemico-Biological Interactions, 134(3), 127-143. Link

  • Millington, D. S., et al. (1990). Tandem mass spectrometry for the diagnosis of metabolic disease. Journal of Inherited Metabolic Disease, 13(3), 321-324. Link

Sources

The Divergent Paths of a Fatty Acid and its Carnitine Ester: A Technical Guide to Arachidonic Acid and Arachidonoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the intricate landscape of lipid biochemistry, two molecules, arachidonic acid (AA) and its O-acylcarnitine ester, Arachidonoyl-L-carnitine, represent a fascinating case of structural similarity yet profound functional divergence. While arachidonic acid is a well-established cornerstone of inflammatory and cell signaling pathways, the roles of long-chain acylcarnitines like Arachidonoyl-L-carnitine are rapidly expanding beyond their classical function in mitochondrial energy metabolism. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, dissecting the core differences between these two molecules from their physicochemical properties and metabolic origins to their distinct physiological and pathophysiological implications. We will explore the nuanced interplay between these compounds and provide detailed experimental methodologies for their differentiation and analysis, offering a holistic understanding of their individual and interconnected roles in cellular biology.

Part 1: Molecular and Physicochemical Properties: A Tale of Two Structures

The fundamental distinction between arachidonic acid and Arachidonoyl-L-carnitine lies in their chemical architecture, which dictates their solubility, transport, and ultimate biological activity.

Arachidonic Acid (AA) is a polyunsaturated omega-6 fatty acid with a 20-carbon backbone and four cis-double bonds.[1][2] Its carboxylic acid head gives it an anionic character at physiological pH, rendering it largely insoluble in aqueous environments.[1] This hydrophobicity necessitates its esterification into phospholipids within cell membranes for storage.[3]

Arachidonoyl-L-carnitine , in contrast, is formed through the esterification of arachidonic acid to the hydroxyl group of L-carnitine.[1] This conjugation introduces a quaternary ammonium group from the carnitine moiety, creating a zwitterionic molecule with significantly altered physicochemical properties. This structural modification enhances its water solubility compared to free arachidonic acid, a critical feature for its role in cellular transport.

PropertyArachidonic AcidArachidonoyl-L-carnitine
Molecular Formula C20H32O2C27H45NO4
Molecular Weight 304.47 g/mol 447.65 g/mol
Chemical Nature Polyunsaturated fatty acid (anionic)O-acylcarnitine (zwitterionic)
Solubility Insoluble in water, soluble in organic solventsIncreased water solubility compared to AA
Primary Cellular Location Esterified in membrane phospholipidsCytosol, mitochondrial matrix

Part 2: Biosynthesis and Metabolic Interplay: A Dynamic Equilibrium

The synthesis and metabolism of arachidonic acid and Arachidonoyl-L-carnitine are intricately linked, existing in a dynamic equilibrium that is tightly regulated by cellular energy status and signaling cues.

Biosynthesis of Arachidonic Acid

Arachidonic acid is not synthesized de novo in humans and must be obtained from the diet, primarily from linoleic acid, an essential omega-6 fatty acid.[3] The biosynthetic pathway involves a series of desaturation and elongation reactions occurring in the endoplasmic reticulum.

Biosynthesis of Arachidonoyl-L-carnitine

Arachidonoyl-L-carnitine is synthesized from arachidonoyl-CoA, the activated form of arachidonic acid. This reaction is catalyzed by Carnitine Palmitoyltransferase I (CPT I) , an enzyme located on the outer mitochondrial membrane.[4] While named for its affinity for palmitoyl-CoA, CPT I exhibits broad substrate specificity and can esterify a variety of long-chain fatty acyl-CoAs, including arachidonoyl-CoA, to L-carnitine.[1][5]

The Carnitine Shuttle and Metabolic Fates

The primary and most well-understood role of Arachidonoyl-L-carnitine is its function as a carrier molecule in the carnitine shuttle . This shuttle facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for subsequent β-oxidation.

Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, converting Arachidonoyl-L-carnitine back to arachidonoyl-CoA and freeing L-carnitine. The regenerated arachidonoyl-CoA can then enter the β-oxidation spiral to generate acetyl-CoA, which fuels the Krebs cycle for ATP production.

It is this reversible nature of the CPT system that establishes the dynamic equilibrium between free arachidonic acid, its activated form arachidonoyl-CoA, and its transport-competent form, Arachidonoyl-L-carnitine.

cluster_cytosol Cytosol cluster_mito Mitochondrion AA Arachidonic Acid (from diet/phospholipids) AA_CoA Arachidonoyl-CoA AA->AA_CoA Acyl-CoA Synthetase ALCAR Arachidonoyl-L-carnitine AA_CoA->ALCAR CPT I Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA_CoA->Eicosanoids COX, LOX enzymes ALCAR->AA_CoA CPT I Mito Mitochondrial Matrix (β-oxidation) ALCAR->Mito Carnitine-Acylcarnitine Translocase (CACT) AA Arachidonic Acid COX_LOX COX/LOX Enzymes AA->COX_LOX ALCAR Arachidonoyl-L-carnitine JNK_p38 JNK/p38 MAPK Activation ALCAR->JNK_p38 Insulin_Resistance Insulin Resistance ALCAR->Insulin_Resistance Impaired Insulin Signaling Eicosanoids Eicosanoids COX_LOX->Eicosanoids Inflammation_AA Inflammation (Prostaglandins, Leukotrienes) Eicosanoids->Inflammation_AA Cytokines Pro-inflammatory Cytokines (e.g., IL-6) JNK_p38->Cytokines Metabolic_Stress Metabolic Stress Metabolic_Stress->ALCAR Accumulation

Divergent Signaling Pathways.

Part 4: Experimental Protocols: Differentiating and Quantifying Arachidonic Acid and Arachidonoyl-L-carnitine

The accurate differentiation and quantification of arachidonic acid and Arachidonoyl-L-carnitine are crucial for elucidating their distinct biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation
  • Lipid Extraction: For biological samples (e.g., plasma, cell lysates), perform a lipid extraction using a modified Bligh-Dyer or Folch method with a solvent system such as chloroform:methanol.

  • Internal Standards: Spike the samples with stable isotope-labeled internal standards for both arachidonic acid (e.g., arachidonic acid-d8) and Arachidonoyl-L-carnitine (e.g., Arachidonoyl-L-carnitine-d3) prior to extraction to correct for matrix effects and extraction efficiency.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE cartridge to remove interfering substances. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the two analytes.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 90:10, v/v).

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. A typical gradient might be:

      • 0-1 min: 30% B

      • 1-10 min: 30-95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode for Arachidonoyl-L-carnitine and negative ion mode for arachidonic acid. A polarity switching method can be employed if the instrument allows.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion pairs (m/z) are selected for each analyte and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Arachidonic Acid303.2259.2Negative
Arachidonic Acid-d8311.2267.2Negative
Arachidonoyl-L-carnitine448.385.1Positive
Arachidonoyl-L-carnitine-d3451.385.1Positive

Note: The specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.

Sample Biological Sample (Plasma, Cells) Extraction Lipid Extraction (Bligh-Dyer/Folch) Sample->Extraction Add Internal Standards SPE Solid-Phase Extraction (C18) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Reconstitute Data Data Analysis (Quantification) LC_MS->Data

Experimental Workflow for Analysis.

Conclusion

The distinction between arachidonic acid and Arachidonoyl-L-carnitine extends far beyond a simple ester linkage. While arachidonic acid reigns as a primary instigator of the eicosanoid-driven inflammatory cascade, Arachidonoyl-L-carnitine is emerging from the shadow of its metabolic transport role to be recognized as a potent signaling molecule in its own right. Its accumulation under conditions of metabolic stress and its ability to activate pro-inflammatory pathways underscore its potential significance in the pathophysiology of metabolic diseases. For researchers in drug development and the life sciences, a clear understanding of the divergent biological activities and the analytical methods to distinguish these two molecules is paramount for unraveling the complexities of lipid-mediated cellular regulation and identifying novel therapeutic targets.

References

  • McCoin, C. S., et al. (2015). Long-chain acylcarnitines and their functions in physiology and pathophysiology. American Journal of Physiology-Endocrinology and Metabolism, 309(11), E923-E933.
  • Weng, L., et al. (2016).
  • Rutkowsky, J. M., et al. (2014). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 306(12), E1378-E1387.
  • Arachidonic acid. PubChem. Available at: [Link]

  • Arachidonoylcarnitine. PubChem. Available at: [Link]

  • McCoin, C. S., et al. (2016). Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. American Journal of Physiology-Cell Physiology, 311(3), C455-C466.
  • Dennis, E. A., et al. (2011). Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. Chemical reviews, 111(10), 6130-6185.
  • Han, B., et al. (2013). Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor. Analytical biochemistry, 439(2), 128-135.
  • Yang, P., et al. (2006). Simultaneous quantification of arachidonic acid metabolites in cultured tumor cells using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Analytical biochemistry, 297(2), 183-190.
  • Dambrova, M., et al. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological Reviews, 74(3), 506-551.
  • Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. (2023).
  • Tallima, H., & El Ridi, R. (2018). Arachidonic acid: Physiological roles and potential health benefits–a review. Journal of advanced research, 11, 33-41.
  • Arachidonic Acid. Wikipedia. Available at: [Link]

  • Carnitine palmitoyltransferase I. Wikipedia. Available at: [Link]

  • Carnitine palmitoyltransferase II. Wikipedia. Available at: [Link]

  • McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system. From concept to molecular analysis. European journal of biochemistry, 244(1), 1-14.
  • Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell metabolism, 7(1), 45-56.
  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. (2007). Rapid Communications in Mass Spectrometry, 21(23), 3867-3874.
  • UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. (2021). Frontiers in Physiology, 12, 706821.
  • Weng, L., et al. (2016).
  • Weng, L., et al. (2015). Biosynthetic and metabolizing pathway of arachidonic acid. ResearchGate. Available at: [Link]

Sources

Arachidonoyl-L-carnitine CAS 36816-11-2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Arachidonoyl-L-carnitine (CAS 36816-11-2)

Introduction

Arachidonoyl-L-carnitine, an ester conjugate of L-carnitine and the omega-6 polyunsaturated fatty acid arachidonic acid, is a significant long-chain acylcarnitine metabolite. It plays a crucial role in cellular energy metabolism, specifically in the transport of arachidonic acid into the mitochondrial matrix for subsequent β-oxidation.[[“]][2][3] As an endogenous molecule, its circulating levels can serve as a valuable biomarker for assessing the state of fatty acid metabolism and identifying perturbations in various metabolic pathways. This guide provides a comprehensive overview of the chemical properties, analytical methodologies, biochemical functions, and handling considerations for Arachidonoyl-L-carnitine, tailored for researchers and professionals in drug development and metabolic studies.

Chemical Identity and Physicochemical Properties

Arachidonoyl-L-carnitine is classified as an O-acylcarnitine.[4][5] Its structure comprises the quaternary ammonium compound L-carnitine esterified with arachidonic acid, a 20-carbon fatty acid with four cis-double bonds.

  • IUPAC Name: (3R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate[4]

  • Synonyms: Arachidonoylcarnitine, C20:4(n-6) carnitine, L-Arachidonoylcarnitine, CAR 20:4[4][6][7]

  • CAS Number: 36816-11-2[4][6][8]

Physicochemical Data Summary

The key properties of Arachidonoyl-L-carnitine are summarized in the table below. Note that some properties may refer to the chloride salt form (CAS 2133455-98-6), which is commonly used for improved handling and solubility.

PropertyValueSource(s)
Molecular Formula C27H45NO4[4]
Molecular Weight 447.6 g/mol [4][5]
Appearance Typically supplied as a solution (e.g., in ethanol or chloroform) or as a neat solid/oil.[7]
Solubility Soluble in Ethanol (30 mg/ml), DMF (20 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7]
Optical Activity [α]/D -13±3°, c = 0.1 in methanol
Purity (as standard) ≥90% or ≥95.0% (LC/MS)[7]
Storage Temperature -20°C or -80°C for long-term storage.[7]
Stability Stable for ≥ 2 years when stored properly at -80°C.[7]

Synthesis and Availability

Arachidonoyl-L-carnitine is formed endogenously through the action of carnitine acyltransferases, which catalyze the esterification of L-carnitine with arachidonoyl-CoA.[9] For research and analytical purposes, it is chemically synthesized. While detailed proprietary synthesis protocols are not publicly available, the general principle involves the reaction of L-carnitine with an activated form of arachidonic acid, such as its acyl chloride.[9]

Commercially, it is available as an analytical standard, often in solution to improve stability and ease of handling.[6][7] Isotopically labeled versions, such as Arachidonoyl-L-carnitine-d3, are also available for use as internal standards in quantitative mass spectrometry-based assays.[10][11]

Analytical Methodologies

The accurate quantification of Arachidonoyl-L-carnitine in biological matrices is critical for metabolic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[12]

Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Tissue Homogenate IS Add Internal Standard (e.g., d3-Arachidonoyl-L-carnitine) Sample->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Centri Centrifugation Precip->Centri Extract Collect Supernatant Centri->Extract LC HILIC or RP-LC Separation Extract->LC Inject MS ESI+ Mass Spectrometry LC->MS MSMS Tandem MS (MRM) MS->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant Data Acquisition Report Concentration Calculation Quant->Report

Caption: General workflow for Arachidonoyl-L-carnitine quantification.

Detailed Protocol: Quantification in Biological Samples via LC-MS/MS

This protocol is a synthesized example based on established methods for acylcarnitine analysis.[9][12][13]

  • Sample Preparation (Plasma):

    • To a 1.5 mL polypropylene tube, add 50 µL of plasma sample, standard, or quality control (QC).

    • Add 50 µL of an internal standard (IS) working solution (e.g., Arachidonoyl-L-carnitine-d3 in water or methanol) to all tubes.

    • Induce protein precipitation by adding 100-200 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 13,000 RPM) for 5-10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • Liquid Chromatography (LC):

    • Rationale: Chromatographic separation is essential to resolve Arachidonoyl-L-carnitine from isomers and other matrix components that could interfere with mass spectrometric detection. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for polar molecules like carnitines.[12]

    • Column: HILIC column (e.g., Zorbax SB-CN, 2.1 x 100 mm, 3.5-µm).[13]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[13]

    • Mobile Phase B: Acetonitrile or Methanol.[13]

    • Flow Rate: 300 µL/min.[13]

    • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.

    • Autosampler Temperature: Kept cool, e.g., 12°C, to maintain sample integrity.[13]

  • Tandem Mass Spectrometry (MS/MS):

    • Rationale: MS/MS provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The protonated molecular ion [M+H]+ of Arachidonoyl-L-carnitine (m/z 448.3).

    • Product Ion (Q3): A characteristic fragment ion, typically m/z 85, which corresponds to the butanoyl-trimethylamine moiety after neutral loss of the acyl chain.[9]

    • MRM Transition: m/z 448.3 → 85.0.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards. The concentration of Arachidonoyl-L-carnitine in the unknown samples is then calculated from this curve.

Biochemical Role and Mechanism of Action

The primary function of L-carnitine and its acyl esters is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[[“]][2][3][14] This process, known as the carnitine shuttle, is indispensable for energy production from fats, particularly in high-energy-demand tissues like cardiac and skeletal muscle.[2]

Arachidonoyl-L-carnitine is the specific transport form for arachidonic acid. The mechanism involves a series of enzymatic steps:

  • Activation: In the cytosol, arachidonic acid is first activated to arachidonoyl-CoA by acyl-CoA synthetases.

  • Esterification: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the arachidonoyl group from CoA to L-carnitine, forming Arachidonoyl-L-carnitine and releasing free CoA.[2]

  • Translocation: The newly formed Arachidonoyl-L-carnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

  • Re-esterification: Inside the matrix, carnitine palmitoyltransferase II (CPT2) transfers the arachidonoyl group back to mitochondrial CoA, reforming arachidonoyl-CoA.[2]

  • β-Oxidation: The regenerated arachidonoyl-CoA is now available for β-oxidation to produce acetyl-CoA, which enters the Krebs cycle for ATP generation. The released L-carnitine is shuttled back to the cytosol by CACT.

Beyond its transport role, the carnitine system helps to buffer the intramitochondrial acyl-CoA/CoA ratio. By converting accumulating acyl-CoAs to acylcarnitines, it frees up CoA for other metabolic processes and helps remove potentially toxic acyl groups from the mitochondria.[14][15]

The Carnitine Shuttle for Arachidonic Acid

CarnitineShuttle cluster_Mito Mitochondrion cluster_Matrix Matrix cluster_IMM Inner Membrane cluster_OMM Outer Membrane cluster_Cytosol Cytosol CPT2 CPT2 ACoA_m Arachidonoyl-CoA CPT2->ACoA_m LCarn_m L-Carnitine CPT2->LCarn_m BetaOx β-Oxidation ACoA_m->BetaOx CoA_m CoA CACT CACT CACT:s->LCarn_m:n Transports ALCarn Arachidonoyl- L-carnitine CPT1 CPT1 CoA_c CoA CPT1->CoA_c CPT1->ALCarn AA Arachidonic Acid ACoA_c Arachidonoyl-CoA AA->ACoA_c Acyl-CoA Synthetase ACoA_c->CPT1 LCarn_c L-Carnitine LCarn_c->CPT1 ALCarn->CACT

Caption: Role of Arachidonoyl-L-carnitine in the mitochondrial carnitine shuttle.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of Arachidonoyl-L-carnitine, particularly given the susceptibility of its polyunsaturated acyl chain to oxidation.

  • Solid/Neat Form: Store in a tightly sealed container, protected from light, at -20°C. Due to the hygroscopic nature of carnitine derivatives, minimizing exposure to ambient air is crucial.[16]

  • Solutions: For long-term storage, solutions should be kept at -80°C.[7] Stability in solution is pH-dependent; acylcarnitines are most stable in neutral to slightly acidic conditions (pH 3-7). Hydrolysis of the ester bond to L-carnitine and arachidonic acid is accelerated at basic pH.[16] For experimental use, it is advisable to prepare fresh working solutions from a frozen stock.[16]

  • Dried Blood Spots: Studies on other acylcarnitines in dried blood spots show that while some are stable, many long-chain species tend to decay over time, even with refrigerated or frozen storage.[17] This underscores the importance of prompt analysis after sample collection.

Safety and Toxicology

Specific toxicity data for Arachidonoyl-L-carnitine is not extensively documented in public literature. However, the safety profile can be inferred from studies on L-carnitine, its parent compound.

  • L-Carnitine Safety: L-carnitine is generally considered safe. Chronic supplementation at doses up to 2000 mg/day is well-tolerated in healthy adults.[18][19] Higher doses have been tested without significant adverse effects, though long-term data is limited.[18][19]

  • General Handling: As a laboratory chemical, standard precautions should be taken. It may cause skin, eye, and respiratory irritation.[20] It is intended for research use only and is not for human or veterinary use.[7]

  • Regulatory Context: L-carnitine L-tartrate has been determined to be Generally Recognized as Safe (GRAS) for use in infant formula by the FDA, indicating a high degree of safety for the carnitine moiety.[21]

Applications in Research

  • Analytical Standard: Its primary use is as a certified analytical standard for the precise quantification of endogenous Arachidonoyl-L-carnitine in various biological samples, including plasma, tissues, and cultured cells.[6]

  • Metabolic Biomarker: Levels of Arachidonoyl-L-carnitine and other acylcarnitines are analyzed in metabolomics studies to investigate inborn errors of metabolism, mitochondrial dysfunction, and metabolic diseases such as diabetes and cardiovascular conditions.[9] Altered levels can indicate flux changes or blocks in the fatty acid oxidation pathway.

References

  • Arachidonyl-L-carnitine analytical standard | 36816-11-2. Sigma-Aldrich.
  • Arachidonoylcarnitine | C27H45NO4 | CID 136212424. PubChem - NIH.
  • Arachidonoyl-L-carnitine (chloride) (CAS 2133455-98-6). Cayman Chemical.
  • Arachidonoyl-L-carnitine-d3 (may contain up to 1% of d0) | CAS No. 36816-11-2(Unlabelled). Clearsynth.
  • CAS 36816-11-2 Arachidonyl-L-carnitine. Howei Pharm.
  • Arachidonoyl-L-carnitine-d3 (may contain up to 1%). Stable-Isotopes.
  • O-arachidonoylcarnitine | C27H45NO4 | CID 71464486. PubChem - NIH.
  • Arachidonoyl-L-carnitine (chloride)
  • GRAS Notice No. GRN 000993.
  • L-Carnitine Material Safety D
  • Arachidonyl-L-carnitine-(N-methyl-d3) analytical standard. MilliporeSigma.
  • Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. PMC - NIH.
  • Arachidonyl-L-carnitine analytical standard 36816-11-2. Sigma-Aldrich.
  • Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with tre
  • Risk assessment for carnitine. PubMed.
  • What is L-Carnitine mechanism of action?. Consensus.
  • l-carnitine: Nutrition, pathology, and health benefits. PMC - NIH.
  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initi
  • Risk assessment for carnitine.
  • Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. bevital.
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC - NIH.
  • long-term stability and storage of Acetyl-L-Carnitine for research. Benchchem.
  • A new sensitive high-performance liquid chromatographic procedure for the determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma.
  • Arachidonoyl-L-carnitine (chloride)
  • L-Carnitine. Linus Pauling Institute.
  • L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. PMC - NIH.
  • What is the mechanism of action of L-carnitine (Levocarnitine)?. Dr.Oracle.
  • Carnitine Biosynthesis Chemical Structure, Functions and Regulation.
  • L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis P
  • Large Scale Bioprocess for the Production of Optically Pure L-Carnitine.

Sources

Technical Guide: Metabolic Conversion of Arachidonoyl-CoA to Arachidonoylcarnitine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of Arachidonoyl-CoA (C20:4-CoA) to Arachidonoylcarnitine is a pivotal checkpoint in lipid metabolism, serving as the gatekeeper between the oxidative fate of arachidonic acid (AA) and its preservation for eicosanoid signaling. While Carnitine Palmitoyltransferase 1 (CPT1) is classically described using palmitate (C16:0) as the model substrate, the handling of polyunsaturated fatty acids (PUFAs) like arachidonate presents unique kinetic and structural challenges.

This guide provides a comprehensive technical analysis of this specific metabolic step, detailing the enzymatic mechanism, allosteric regulation by Malonyl-CoA, and validated LC-MS/MS quantification workflows. It is designed for researchers investigating immunometabolism, mitochondrial bioenergetics, and metabolic oncology.

Part 1: Mechanistic Enzymology

The Reaction Coordinate

The transformation is a reversible transesterification catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane (OMM). This step commits arachidonic acid to mitochondrial entry, effectively removing it from the cytosolic pool available for cyclooxygenases (COX) and lipoxygenases (LOX).

Reaction Stoichiometry:



Structural Specificity & Kinetics

Unlike saturated fatty acids (e.g., Palmitoyl-CoA), Arachidonoyl-CoA possesses four cis-double bonds, creating a rigid, kinked "hairpin" structure.

  • Enzyme Isoforms:

    • CPT1A (Liver): Exhibits broad specificity.[1] Kinetic studies suggest

      
       for Arachidonoyl-CoA is comparable to Palmitoyl-CoA, though the 
      
      
      
      is often higher, indicating lower affinity.
    • CPT1B (Muscle): Highly sensitive to Malonyl-CoA inhibition; less efficient at processing C20:4 compared to C16:0.

    • CPT1C (Brain): minimal catalytic activity; functions primarily in ER-based regulation.

Expert Insight: The "kinked" tail of C20:4 requires greater conformational flexibility within the CPT1 acyl-binding tunnel. This structural constraint explains why arachidonic acid is preferentially re-esterified into phospholipids (via ACSL4/LPLATs) rather than oxidized, unless metabolic stress forces the CPT1 pathway.

Pathway Visualization

The following diagram illustrates the compartmentalized flow of Arachidonoyl-CoA.

CPT1_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) cluster_ims Intermembrane Space AA Free Arachidonic Acid (C20:4) ACSL Acyl-CoA Synthetase (ACSL4) AA->ACSL AA_CoA Arachidonoyl-CoA ACSL->AA_CoA CPT1 CPT1 Enzyme (Rate Limiting) AA_CoA->CPT1 Substrate 1 Malonyl Malonyl-CoA (Inhibitor) Malonyl->CPT1 Inhibition AA_Carn Arachidonoylcarnitine CPT1->AA_Carn Transesterification CoA Free CoA-SH CPT1->CoA Byproduct

Figure 1: The CPT1-mediated gating of Arachidonoyl-CoA at the Outer Mitochondrial Membrane.[2] Note the inhibitory control by Malonyl-CoA.[2][3][4][5]

Part 2: Biological Regulation (The Control Logic)

The Malonyl-CoA Switch

The primary regulator of this pathway is Malonyl-CoA.

  • Mechanism: Malonyl-CoA binds to the regulatory domain of CPT1 (N-terminus), inducing a conformational change that lowers the enzyme's affinity for Acyl-CoA.

  • C20:4 Specificity: Research indicates that CPT1 sensitivity to Malonyl-CoA is substrate-dependent. The inhibition constant (

    
    ) is often lower for CPT1B when processing complex lipids like Arachidonoyl-CoA, meaning it is more easily shut down by fed-state signals (high insulin/glucose) than the oxidation of shorter saturated fats.
    
Membrane Lipid Environment

The catalytic efficiency of CPT1 is modulated by the fluidity of the OMM.

  • Causality: High levels of cholesterol or saturated phospholipids in the OMM decrease membrane fluidity, which can sterically hinder the access of the bulky Arachidonoyl-CoA to the CPT1 active site.

  • Implication: In metabolic diseases (NASH/NAFLD), altered membrane composition may selectively impair the oxidation of PUFAs, leading to the accumulation of cytosolic Arachidonoyl-CoA and subsequent inflammatory signaling.

Part 3: Analytical Methodologies

To rigorously study this pathway, precise quantification of the product (Arachidonoylcarnitine) is required. Standard colorimetric assays (DTNB) measure total CPT1 activity but cannot distinguish between substrates. LC-MS/MS is the gold standard.

LC-MS/MS Quantification Protocol

This workflow utilizes Multiple Reaction Monitoring (MRM) to specifically detect the C20:4 carnitine ester.

Target Analyte: Arachidonoylcarnitine (C20:4-Carnitine) Molecular Formula:


Exact Mass:  447.33 Da
Table 1: Mass Spectrometry Parameters
ParameterSettingNotes
Ionization Mode ESI Positive (+)Carnitine moiety ionizes readily in positive mode.
Precursor Ion (Q1) 448.3 m/z

species.
Product Ion (Q3) 85.1 m/z Characteristic fragment of the carnitine backbone.
Secondary Product 144.1 m/zAlternative fragment for confirmation.
Cone Voltage 30-40 VOptimized for precursor stability.
Collision Energy 25-35 eVSufficient to cleave the ester bond.
Column C18 or HILICHILIC provides better retention for polar carnitines.
Experimental Workflow Visualization

The following DOT diagram outlines the extraction and analysis pipeline.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue/Plasma ProteinP Protein Precipitation (MeOH/ACN 4:1) Tissue->ProteinP Centrifuge Centrifugation (14,000 x g, 4°C) ProteinP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Injection (5µL) Supernatant->Injection Separation UHPLC Separation (C18/HILIC) Injection->Separation Q1 Q1 Filter (448.3 m/z) Separation->Q1 Q2 CID Fragmentation Q1->Q2 Q3 Q3 Filter (85.1 m/z) Q2->Q3

Figure 2: Validated workflow for the extraction and targeted MRM quantification of Arachidonoylcarnitine.

Part 4: Experimental Protocol (In Vitro Activity Assay)

For researchers needing to measure the rate of this specific conversion, a modified spectrophotometric assay is recommended.

Protocol: CPT1 Activity Assay (Arachidonoyl-CoA Specific)

Principle: This assay measures the release of free Coenzyme A (CoA-SH) as CPT1 transfers the arachidonoyl group to carnitine. The free thiol group of CoA reacts with DTNB (Ellman's Reagent) to form TNB-, which absorbs at 412 nm.

Reagents:

  • Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM Sucrose, 40 mM KCl, pH 7.4.

  • Substrate: 50 µM Arachidonoyl-CoA (Sigma-Aldrich or Avanti Polar Lipids). Note: Keep on ice; C20:4 oxidizes rapidly.

  • Co-Substrate: 1 mM L-Carnitine.

  • Detection: 0.1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Inhibitor (Control): 100 µM Etomoxir (specific CPT1 inhibitor).

Step-by-Step Methodology:

  • Isolation: Isolate mitochondria from fresh tissue (liver/muscle) using differential centrifugation. Resuspend in Buffer.

  • Baseline: In a quartz cuvette, mix Buffer, DTNB, and Mitochondrial protein (50 µg).

  • Acyl-CoA Addition: Add 50 µM Arachidonoyl-CoA. Monitor absorbance at 412 nm for 2 minutes to establish baseline deacylase activity.

  • Initiation: Add 1 mM L-Carnitine to start the CPT1 reaction.

  • Measurement: Monitor

    
     for 3-5 minutes.
    
  • Calculation:

    
    
    (Where 13.6 is the extinction coefficient of TNB in mM
    
    
    
    cm
    
    
    )

Critical Quality Attribute (CQA): Because Arachidonoyl-CoA acts as a detergent at high concentrations, do not exceed 75 µM, as this will disrupt the mitochondrial membrane and artificially inflate activity or solubilize the enzyme.

References

  • McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system.[1][3][4][5][6] From concept to molecular analysis. European Journal of Biochemistry. Link

  • Violante, S., et al. (2013). Carnitine palmitoyltransferase 1A (CPT1A) deficiency: Diagnosis, management, and newborn screening. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

  • Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism. Link

  • Ramsay, R. R., et al. (2001). Carnitine acyltransferases: Structure, function, and regulation. International Journal of Cardiology. Link

  • Agilent Technologies. (2020). Quantitative Analysis of Acylcarnitines in Human Plasma by LC/MS/MS. Application Note. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Analysis of Arachidonoylcarnitine (C20:4) in Human Plasma using HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Arachidonoylcarnitine (C20:4) is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is formed during the transport of arachidonic acid, a key polyunsaturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation.[1] The concentration of C20:4 and other long-chain acylcarnitines in biological fluids such as plasma is of significant interest to researchers and clinicians. Aberrant levels of these metabolites can serve as biomarkers for a range of inherited metabolic disorders, including fatty acid oxidation defects, and have also been implicated in complex diseases like type 2 diabetes and cardiovascular conditions.[2][3]

The analysis of long-chain acylcarnitines presents a significant analytical challenge. Their amphipathic nature, with a polar carnitine head group and a long, nonpolar acyl chain, makes them difficult to retain and resolve using conventional reversed-phase liquid chromatography (RPLC).[4] Furthermore, the presence of numerous isomers and their low endogenous concentrations in complex biological matrices necessitate a highly sensitive and selective analytical approach.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the analysis of polar and amphipathic molecules like acylcarnitines.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7] This approach offers superior retention for acylcarnitines compared to RPLC and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[8]

This application note provides a comprehensive and detailed protocol for the sensitive and robust quantification of arachidonoylcarnitine (C20:4) in human plasma using a HILIC-MS/MS method. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable workflow for the analysis of this critical long-chain acylcarnitine.

Principles of HILIC Separation for Acylcarnitines

The retention mechanism in HILIC is multifaceted, involving a combination of partitioning, adsorption, and weak electrostatic interactions.[9] For a zwitterionic molecule like C20:4 acylcarnitine, these interactions are crucial for achieving chromatographic separation.

  • Partitioning: The primary retention mechanism in HILIC is the partitioning of the analyte between the bulk mobile phase (high in organic solvent, typically acetonitrile) and a water-enriched layer that forms on the surface of the polar stationary phase. The polar carnitine moiety of C20:4 preferentially partitions into this aqueous layer, leading to its retention.

  • Adsorption: The polar functional groups on the HILIC stationary phase (e.g., silanols on a silica column, or amide/diol groups on bonded phases) can interact with the polar groups of the analyte through hydrogen bonding.

  • Electrostatic Interactions: The permanently positively charged quaternary amine of the carnitine group and the negatively charged carboxylate group can engage in weak electrostatic interactions with charged sites on the stationary phase, further influencing retention and selectivity.

The long C20:4 acyl chain, being hydrophobic, has a lesser affinity for the polar stationary phase and resides primarily in the organic-rich mobile phase. The overall retention is therefore a balance of these interactions, heavily influenced by the polar head group.

experimental_workflow sample Human Plasma Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (ice-cold ACN) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject HILIC-MS/MS Analysis supernatant->inject data Data Acquisition (MRM) inject->data quantify Quantification & Analysis data->quantify

Caption: Experimental workflow for C20:4 acylcarnitine analysis.

Results and Discussion

Expected Chromatographic Performance: Under the proposed HILIC conditions, C20:4 acylcarnitine is expected to be well-retained and exhibit a symmetrical peak shape. The retention time will be influenced by the specific HILIC stationary phase used. Due to its long acyl chain, it will likely elute later than short- and medium-chain acylcarnitines but may have overlapping retention with other long-chain species, necessitating the high selectivity of MS/MS detection.

Linearity and Sensitivity: The method should be validated for linearity over the expected physiological concentration range of C20:4 acylcarnitine in human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring accurate quantification. The high organic mobile phase used in HILIC typically enhances ESI efficiency, leading to excellent sensitivity, with limits of quantification in the low ng/mL range or below being achievable. Selectivity and Specificity: The combination of HILIC separation and MRM detection provides excellent selectivity. While HILIC can separate acylcarnitines based on the polarity of their head group and, to some extent, the length of the acyl chain, the MRM transitions are highly specific to the precursor-product ion pair of interest. This minimizes interferences from other endogenous plasma components. The use of a qualifier ion further enhances the specificity of the assay.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with active sites on the column. - Mismatch between sample solvent and mobile phase. - Column degradation.- Ensure the sample is dissolved in a solvent with a high organic content, similar to the initial mobile phase. - Adjust mobile phase pH or buffer concentration to minimize unwanted ionic interactions. - Replace the guard column or analytical column if it has deteriorated.
Low or No Retention - Insufficient column equilibration. - Mobile phase composition has too high an aqueous content.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions (at least 10-15 column volumes). - Increase the percentage of acetonitrile in the initial mobile phase.
Carryover - Strong adsorption of the long-chain acylcarnitine to the column or LC system components.- Implement a more rigorous needle wash protocol in the autosampler, using a strong solvent like isopropanol. - Inject blank samples after high-concentration samples to assess and mitigate carryover. [9] - Consider using a different HILIC stationary phase with lower adsorptive properties.
Retention Time Drift - Changes in mobile phase composition. - Inadequate column temperature control. - Column equilibration issues between injections.- Prepare fresh mobile phase daily. - Ensure the column oven is stable at the set temperature. - Increase the re-equilibration time at the end of the gradient.

Conclusion

This application note details a robust and sensitive HILIC-MS/MS method for the quantitative analysis of arachidonoylcarnitine (C20:4) in human plasma. The described protocol, from sample preparation to optimized chromatographic and mass spectrometric conditions, provides a reliable framework for researchers in metabolic disease, clinical diagnostics, and drug development. The inherent advantages of HILIC for retaining polar analytes, combined with the specificity of tandem mass spectrometry, overcome the challenges associated with analyzing long-chain acylcarnitines. By following the detailed steps and troubleshooting guidance provided, laboratories can achieve accurate and reproducible quantification of this important biomarker, facilitating a deeper understanding of its role in health and disease.

References

  • Gao, X., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry, 32(5), 1236-1246. Available at: [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available at: [Link]

  • Isaguirre, A. C., et al. (2013). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. Journal of Chromatography B, 932, 12-18. Available at: [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Available at: [Link]

  • Wang, M., et al. (2019). A simple and precise method for measurement of serum free carnitine and acylcarnitines by isotope dilution HILIC-ESI-MS/MS. International Journal of Mass Spectrometry, 445, 116208. Available at: [Link]

  • Jiang, H., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of β-oxidation in mice. Rapid Communications in Mass Spectrometry, 22(12), 1851-1858. Available at: [Link]

  • Gkika, E., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414(9), 3095-3108. Available at: [Link]

  • Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. Available at: [Link]

  • LCGC International. (2020). Making HILIC Work for You—Column Selection. Available at: [Link]

  • Agilent Technologies. (n.d.). Development of an MRM method. Available at: [Link]

  • Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides. Available at: [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available at: [Link]

  • Agilent Technologies. (2023). How does your HILIC Method Stack Up? Optimization and Comparison of Common HILIC Columns, Mobile Phases, and Additives for Metabolomics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136212424, Arachidonoylcarnitine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71464486, O-arachidonoylcarnitine. Available at: [Link]

  • FooDB. (2010). Showing Compound Carnitine (FDB000571). Available at: [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Available at: [Link]

  • Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1971-1983. Available at: [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444899, Arachidonic Acid. Available at: [Link]

  • FooDB. (2010). Showing Compound L-carnitine (FDB000572). Available at: [Link]

Sources

Application Note: Precision Quantitation of Arachidonoyl-L-carnitine (C20:4) via LC-MS/MS

[1][2][3]

Executive Summary

Arachidonoyl-L-carnitine (C20:4-CN) is a long-chain acylcarnitine intermediate critical to mitochondrial fatty acid

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitation of C20:4-CN in biological matrices (plasma/tissue). Unlike generic acylcarnitine methods, this protocol addresses the specific hydrophobic challenges of long-chain polyunsaturated species, ensuring optimal recovery and chromatographic resolution from isobaric interferences.

Scientific Background & Mechanism[4]

Biological Significance

Acylcarnitines facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane.[1][2][3][4] While short-chain species (C2, C4) reflect general flux, long-chain species like C20:4-CN are specific indicators of the metabolism of arachidonic acid, a precursor to eicosanoids (prostaglandins, leukotrienes). Dysregulation of C20:4-CN is observed in fatty acid oxidation disorders (FAODs), insulin resistance, and ischemia-reperfusion injury.

Mass Spectrometry Fragmentation Logic

To develop a high-fidelity MRM (Multiple Reaction Monitoring) method, understanding the collision-induced dissociation (CID) pathway is non-negotiable.

Acylcarnitines typically ionize as singly charged protonated species

  • Precursor Ion:

    
     448.3 (C27H46NO4
    
    
    )
  • Dominant Product Ion (Quantifier): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     85.0. This fragment corresponds to the characteristic 
    
    
    structure derived from the carnitine backbone. It is the universal "signature" for acylcarnitines.
  • Secondary Product Ion (Qualifier):

    
     60.1. Corresponds to the trimethylamine group 
    
    
    .

Figure 1: Fragmentation Pathway of Arachidonoyl-L-carnitine

FragmentationPrecursorPrecursor Ion [M+H]+m/z 448.3(Arachidonoyl-L-carnitine)CollisionCollision Cell(CID Energy: 25-35 eV)Precursor->Collision ESI+ IonizationProd85Product Ion (Quantifier)m/z 85.0(Carnitine Backbone Fragment)Collision->Prod85 Major Pathway(High Intensity)Prod60Product Ion (Qualifier)m/z 60.1(Trimethylammonium)Collision->Prod60 Minor Pathway(Confirmation)

Caption: CID fragmentation pathway for Arachidonoyl-L-carnitine showing the generation of the universal acylcarnitine fragment (m/z 85) and the trimethylamine fragment (m/z 60).

Experimental Protocol

Reagents and Standards
  • Analytes: Arachidonoyl-L-carnitine chloride (Standard).

  • Internal Standard (IS): Palmitoyl-L-carnitine-d3 (C16:0-d3) is recommended if C20:4-d3 is unavailable, due to similar retention characteristics on Reverse Phase columns.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Rationale: C20:4-CN is highly hydrophobic. Liquid-Liquid Extraction (LLE) can be inconsistent due to lipid trapping. Protein precipitation with high organic content ensures solubilization of the long hydrophobic tail.

  • Thaw plasma/tissue homogenate on ice.

  • Aliquot 50

    
    L of sample into a 1.5 mL Eppendorf tube.
    
  • Add 10

    
    L of Internal Standard solution (1 
    
    
    M C16:0-d3 in MeOH).
  • Precipitate by adding 340

    
    L of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.
    
    • Note: The acid helps stabilize the acylcarnitine ester bond.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to complete precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200

    
    L of supernatant to an autosampler vial.
    
  • Inject directly or dry down and reconstitute in 50% MeOH if concentration is required (rarely needed for C20:4 due to high sensitivity).

LC-MS/MS Conditions
Liquid Chromatography (LC)[5][1][3][4][6][7][8]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: C18 Reverse Phase.[9]

    • Recommendation: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8

      
      m) or Waters BEH C18.
      
    • Why: HILIC is excellent for free carnitine and short chains (C2, C4), but C20:4 is too hydrophobic and elutes in the void or requires excessively long equilibration in HILIC. C18 provides superior retention and peak shape for long-chain species.

  • Mobile Phase A: Water + 0.1% Formic Acid.[10]

  • Mobile Phase B: 100% Methanol + 0.1% Formic Acid (or ACN/MeOH 50:50).

  • Flow Rate: 0.4 mL/min.[11]

  • Column Temp: 50°C (Improves mass transfer for lipids).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Desalting)
0.50 5 Start Ramp
5.00 98 Elution of Long Chains
7.00 98 Wash
7.10 5 Re-equilibration

| 9.00 | 5 | End of Run |

Mass Spectrometry (MS)[5][1][3][4][7][8][9][11][12]
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[5][13][4][7]

  • Source Parameters (Generic - Optimize for instrument):

    • Capillary Voltage: 3.5 kV[5]

    • Desolvation Temp: 400°C

    • Desolvation Gas: 800 L/hr

    • Cone Voltage: 30-40 V

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone (V)Collision Energy (eV)Type
C20:4-Carnitine 448.3 85.0 503528 Quantifier
C20:4-Carnitine 448.360.1503520Qualifier
C16:0-d3-Carnitine (IS) 403.485.0503528IS Quant

Note: Collision energies are instrument-dependent. Perform a "ramping" experiment (e.g., 15 to 45 eV) to pinpoint the maximum intensity for your specific QQQ platform.

Workflow Visualization

Figure 2: End-to-End Analytical Workflow

WorkflowSampleBiological Sample(Plasma/Tissue)ExtractionProtein Precipitation(MeOH/ACN + 0.1% FA)Removes proteins, solubilizes lipidsSample->Extraction Add IS (C16-d3)CentrifugeCentrifugation14,000 x g, 10 minExtraction->CentrifugeLCUHPLC SeparationC18 Column, Gradient ElutionCentrifuge->LC Supernatant InjectionMSESI-MS/MS (QQQ)MRM Mode: 448.3 -> 85.0LC->MS Elution of C20:4DataData AnalysisPeak Integration & IS NormalizationMS->Data Raw Chromatogram

Caption: Step-by-step workflow from sample extraction to data analysis for Arachidonoyl-L-carnitine quantification.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Construct a calibration curve ranging from 1 nM to 1000 nM. C20:4-CN is typically found in low nanomolar concentrations in plasma. Ensure

    
    .[1][9]
    
  • Matrix Effects: Compare the slope of the calibration curve in solvent vs. extracted plasma matrix. If the difference is >20%, matrix effect is significant.

    • Mitigation: Use the deuterated internal standard (C16-d3) to correct for ionization suppression/enhancement.

  • Carryover: Inject a blank solvent immediately after the highest standard. The peak area in the blank should be <20% of the LLOQ (Lower Limit of Quantitation).

    • Tip: Long-chain acylcarnitines are "sticky." If carryover is observed, add a needle wash step with Isopropanol/Acetone (50:50).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression or poor solubility.Switch to 100% MeOH for precipitation (ACN can precipitate some lipids). Ensure source temp is high (400°C+).
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is acidic (0.1% Formic Acid). Use end-capped C18 columns.
Retention Time Shift Column contamination or temp fluctuation.Flush column with Isopropanol. Use a column oven to stabilize temperature at 50°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136212424, Arachidonoylcarnitine. Retrieved from [Link]

  • MassBank of North America. Mass Spectrum of Arachidonoyl-L-carnitine (MoNA ID: MoNA019916). Retrieved from [Link]

  • Koves, T. R., et al. (2008).Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism. (Foundational mechanism for acylcarnitine profiling).
  • Minkler, P. E., et al. (2015). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[3] (Source for general acylcarnitine extraction protocols).

Optimized Protein Precipitation Protocols for Acylcarnitine Profiling in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Acylcarnitines are critical intermediates in mitochondrial fatty acid


-oxidation. Their profiling in serum serves as a powerful readout for mitochondrial function, identifying metabolic bottlenecks associated with inborn errors of metabolism (IEMs), insulin resistance, and cardiovascular disease.

While traditional newborn screening relies on flow-injection analysis (FIA) with butyl ester derivatization, modern drug development and research profiling increasingly demand LC-MS/MS methods of native (underivatized) acylcarnitines . This approach allows for the separation of isobaric isomers (e.g., C4-butyryl vs. C4-isobutyryl) and simplifies sample preparation.

However, serum is a complex matrix. Albumin and lipoproteins bind hydrophobic long-chain acylcarnitines, while endogenous esterases can rapidly hydrolyze short-chain species. This guide presents two optimized protein precipitation (PPT) protocols designed to balance extraction efficiency , protein removal , and analyte stability .

Principle of the Method

Protein precipitation works by altering the solvation potential of the solvent. Adding a water-miscible organic solvent (Methanol or Acetonitrile) to serum reduces the dielectric constant of the mixture. This displaces water from the hydrophobic patches of proteins, causing aggregation and precipitation.

  • Methanol (MeOH): Creates a "softer" precipitate. It is excellent for solubilizing polar short-chain acylcarnitines but leaves more residual protein than acetonitrile.

  • Acetonitrile (ACN): A stronger denaturant that produces a denser pellet and cleaner supernatant. However, it can cause on-column peak distortion for early eluters if not evaporated or diluted, due to solvent strength mismatch.

Experimental Choice: Why Acidification?

We recommend acidified precipitation solvents for acylcarnitine profiling.

  • Stabilization: Low pH inhibits serum esterases, preventing the hydrolysis of labile acylcarnitines (e.g., Acetylcarnitine -> Carnitine).

  • Ionization: Formic acid promotes the formation of

    
     ions, pre-conditioning the sample for positive mode ESI.
    

Reagents & Equipment

Reagents
  • LC-MS Grade Methanol (MeOH) [1]

  • LC-MS Grade Acetonitrile (ACN)

  • Formic Acid (FA): High purity (98%+).

  • Deionized Water: 18.2 MΩ·cm.

  • Internal Standards (IS): Deuterated acylcarnitine mix (e.g., C2-d3, C8-d3, C16-d3).[2] Crucial for correcting matrix effects.

Equipment
  • Centrifuge: Refrigerated (4°C), capable of

    
    .
    
  • Vortex Mixer: High-speed.[3]

  • Nitrogen Evaporator: (Optional, for Protocol B).

  • LC-MS/MS System: e.g., Triple Quadrupole or Q-TOF.

Protocol A: High-Throughput Methanol Precipitation

Best for: Large cohorts, targeted metabolomics, and preventing solvent-mismatch issues for polar analytes.

Workflow Diagram

ProtocolA Serum Serum Sample (50 µL) Crash Add Precipitant (200 µL MeOH + IS) Serum->Crash 1:4 Ratio Vortex Vortex Mix (30 sec) Crash->Vortex Incubate Incubate (20 min @ -20°C) Vortex->Incubate Enhances ppt Spin Centrifuge (15,000g, 4°C, 10 min) Incubate->Spin Supernatant Transfer Supernatant Spin->Supernatant Dilute Dilute 1:1 (with H2O + 0.1% FA) Supernatant->Dilute Match Initial Mobile Phase Inject LC-MS/MS Injection Dilute->Inject

Caption: Protocol A workflow utilizing methanol precipitation with a dilution step to ensure peak shape integrity for early-eluting polar carnitines.

Step-by-Step Procedure
  • Preparation: Thaw serum samples on ice. Prepare Precipitation Solution A : 100% Methanol containing 0.1% Formic Acid and Internal Standards (approx. 100 nM concentration).

  • Aliquot: Transfer 50 µL of serum into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Precipitation: Add 200 µL (1:4 ratio) of ice-cold Precipitation Solution A .

  • Mixing: Vortex vigorously for 30 seconds.

  • Protein Aggregation: Incubate at -20°C for 20 minutes . Note: This cold incubation significantly improves protein removal efficiency compared to immediate centrifugation.

  • Centrifugation: Centrifuge at 15,000

    
     g  for 10 minutes at 4°C.
    
  • Transfer & Dilution: Transfer 100 µL of the supernatant to a fresh vial. Add 100 µL of Water (0.1% Formic Acid).

    • Why Dilute? Injecting 100% Methanol can cause "solvent breakthrough" where polar carnitines (C0, C2) do not retain on the column. Diluting to 50% MeOH matches the starting mobile phase.

  • Analysis: Inject 2-5 µL onto the LC-MS/MS.

Protocol B: Acidified Acetonitrile Extraction

Best for: Lipid-rich serum, maximum protein removal, and long-chain acylcarnitine recovery.

Step-by-Step Procedure
  • Preparation: Prepare Precipitation Solution B : Acetonitrile:Water (90:10) with 0.5% Formic Acid and Internal Standards.

  • Aliquot: Transfer 50 µL of serum into a tube.

  • Precipitation: Add 200 µL (1:4 ratio) of ice-cold Precipitation Solution B .

  • Mixing: Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 15,000

    
     g  for 10 minutes at 4°C.
    
  • Evaporation (Critical Step): Transfer the supernatant to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Note: Acetonitrile is a strong eluent. Direct injection often ruins chromatography for this class of compounds. Evaporation allows reconstitution in a weaker solvent.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Vortex well (5 mins) to ensure long-chain species (C16, C18) are resolubilized.

  • Analysis: Inject 5-10 µL onto the LC-MS/MS.

Critical Parameters & Troubleshooting

Solvent Comparison Table
FeatureMethanol (Protocol A)Acetonitrile (Protocol B)[4]
Protein Removal Moderate (~98%)High (>99%)
Supernatant Clarity GoodExcellent
Short-Chain Recovery Excellent Good
Long-Chain Recovery GoodExcellent (if acidified)
Workflow Speed Fast (No dry down)Slower (Requires dry down)
Chromatography Risk Low (if diluted)High (if not dried/diluted)
Troubleshooting Logic Map

Troubleshooting Problem Issue Detected LowSens Low Sensitivity (Long Chains) Problem->LowSens PeakDist Distorted Peaks (Short Chains) Problem->PeakDist Hydrolysis Hydrolysis (C2 -> C0) Problem->Hydrolysis Sol1 Check Reconstitution Solvent Strength LowSens->Sol1 Loss to vial walls? Sol2 Reduce Injection Vol or Dilute Sample PeakDist->Sol2 Solvent effect? Sol3 Keep samples on ICE Check pH < 3 Hydrolysis->Sol3 Enzymatic activity?

Caption: Decision tree for troubleshooting common acylcarnitine profiling issues.

Stability Warning

Acylcarnitines are liable to hydrolysis.[5][6]

  • Never leave serum at Room Temperature for >2 hours.

  • Always process on ice.

  • Freeze-Thaw: Limit to 2 cycles. If multiple analyses are needed, aliquot serum upon initial thaw.

LC-MS/MS Method Summary (Reference)

To ensure the protocol is self-validating, use these standard chromatographic conditions:

  • Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Agilent Zorbax Eclipse Plus C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid.[1][7][8]

  • Gradient:

    • 0-1 min: 1% B (Hold for polar retention)

    • 1-8 min: 1% -> 99% B

    • 8-10 min: 99% B (Wash)

    • 10-12 min: 1% B (Re-equilibrate)

References

  • Waters Corporation. MetaboQuan-R for Acylcarnitines in Human Serum. Application Note. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid. Application Note 5994-0437EN. [Link]

  • Mörlein, D., et al. (2005). Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry. Clinical Chemistry.[2][3][9][10][11] [Link]

  • Want, E. J., et al. (2006). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry.[2][3][4][5][6][7][9][10][11][12][13] [Link]

Sources

Arachidonoyl-L-carnitine-d3 deuterated standard for normalization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of Arachidonoyl-L-carnitine using its Deuterated Standard for Normalization

Authored by: A Senior Application Scientist

Introduction: The Significance of Quantifying Arachidonoyl-L-carnitine

Arachidonoyl-L-carnitine, a long-chain acylcarnitine, is a critical metabolite in cellular energy metabolism. It is formed by the esterification of L-carnitine with arachidonic acid, a polyunsaturated omega-6 fatty acid. L-carnitine and its acylated derivatives are essential for transporting long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, the primary process for cellular energy generation from fat.[1][2] Consequently, the concentration profile of acylcarnitines, including Arachidonoyl-L-carnitine, can serve as a powerful biomarker, offering insights into the state of fatty acid metabolism and highlighting perturbations associated with various metabolic disorders.[3][4]

Accurate and precise quantification of these biomarkers in complex biological matrices such as plasma or tissue is an analytical imperative for meaningful clinical research and drug development. The inherent complexity of these samples, however, introduces significant challenges, including ion suppression, extraction inefficiencies, and instrument variability. To overcome these obstacles, the gold standard in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This guide provides a detailed framework for the use of Arachidonoyl-L-carnitine-d3, a deuterated analog, as the ideal internal standard for the robust quantification of endogenous Arachidonoyl-L-carnitine.

The Scientific Rationale: Causality in Methodological Choices

The trustworthiness of a quantitative method hinges on its ability to control for analytical variability. The use of a deuterated internal standard is the cornerstone of this control.

Why a Stable Isotope-Labeled Internal Standard is Essential

An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from extraction to detection.[5] Arachidonoyl-L-carnitine-d3 is structurally identical to the native analyte, with the sole difference being the replacement of three hydrogen atoms with their heavier deuterium isotopes. This subtle mass shift (+3 Da) makes it distinguishable by the mass spectrometer, yet it confers near-identical physicochemical properties.

This ensures that the internal standard:

  • Experiences the same extraction recovery: Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.

  • Undergoes the same chromatographic elution: Both compounds travel through the LC column and elute at the same time.

  • Exhibits identical ionization efficiency: Both are ionized with the same effectiveness in the mass spectrometer's source. Critically, it corrects for "matrix effects," where other molecules in the sample can suppress or enhance the ionization of the target analyte.

By measuring the ratio of the analyte's response to the internal standard's response, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[6][7]

The Power of LC-MS/MS for Acylcarnitine Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this application due to its unparalleled sensitivity and selectivity.[4][8]

  • Chromatographic Separation (LC): The LC step separates Arachidonoyl-L-carnitine from other molecules in the extract, including isomeric and isobaric compounds that have the same mass but different structures. This is a critical advantage over methods like flow injection analysis (FIA), which cannot distinguish between such species.[9]

  • Tandem Mass Spectrometry (MS/MS): This provides two layers of mass filtering for exceptional specificity. In the first stage, the mass spectrometer selects the "precursor ion" (the intact molecule with a specific mass-to-charge ratio, m/z). This ion is then fragmented, and in the second stage, a specific, characteristic "product ion" is monitored. This precursor-to-product ion transition is unique to the molecule of interest. For acylcarnitines, a characteristic product ion at m/z 85 is generated from the fragmentation of the carnitine moiety, providing a highly specific signature for this class of compounds.[6][10]

This process, known as Multiple Reaction Monitoring (MRM), allows the instrument to precisely quantify the analyte even at very low concentrations in a complex biological sample.

Visualization of the Normalization Principle

The diagram below illustrates how the ratio of the analyte to its deuterated internal standard remains constant, even when sample loss or signal suppression occurs, ensuring accurate quantification.

G cluster_0 Ideal Scenario (No Loss) cluster_1 Real-World Scenario (50% Loss/Suppression) Analyte1 Analyte (100 units) Ratio1 Ratio = 1.0 IS1 IS-d3 (100 units) Ratio2 Ratio = 1.0 Conclusion Result: Accurate quantification is achieved because the Analyte/IS ratio is constant. Ratio1->Conclusion Analyte2 Analyte (50 units) IS2 IS-d3 (50 units) Ratio2->Conclusion

Caption: Principle of Internal Standard Normalization.

Detailed Application Protocol

This protocol provides a validated starting point for the quantification of Arachidonoyl-L-carnitine in human plasma. Optimization may be required depending on the specific instrumentation and sample types used.

PART 1: Materials and Reagents
  • Analyte Standard: Arachidonoyl-L-carnitine (≥95% purity)

  • Internal Standard: Arachidonoyl-L-carnitine-d3

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid

  • Biological Matrix: Pooled Human Plasma (K2EDTA)

  • Labware: Calibrated pipettes, 1.5 mL microcentrifuge tubes, 96-well plates (optional), autosampler vials with inserts.

PART 2: Preparation of Standard and QC Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Arachidonoyl-L-carnitine and Arachidonoyl-L-carnitine-d3 in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.[11]

  • Working Solutions:

    • Analyte Spiking Solution (1 µg/mL): Dilute the analyte stock solution with a 50:50 methanol:water mixture.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS-d3 stock solution with methanol. This solution will be used to spike all samples, calibrators, and QCs.

  • Calibration Curve Standards & Quality Controls (QCs):

    • Perform serial dilutions of the Analyte Spiking Solution into pooled human plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

    • Prepare QCs at low, medium, and high concentrations in the same manner, using a separate stock solution dilution for verification.[12]

PART 3: Sample Preparation (Protein Precipitation)
  • Aliquot: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for blank matrix samples.

  • Precipitate: Add 200 µL of ice-cold methanol to each tube.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant (~250 µL) to a clean tube or a 96-well plate.

  • Evaporate (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A). This step concentrates the analyte and ensures compatibility with the LC mobile phase.

  • Analyze: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

PART 4: LC-MS/MS Instrumentation and Conditions

The following are typical parameters. Instrument-specific optimization is required.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition
LC System UPLC/UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10)[9]
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 0.0 min: 2% B -> 6.0 min: 100% B -> 7.5 min: 100% B -> 8.0 min: 2% B -> 10.0 min: Stop |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Recommended Condition
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C

| MRM Transitions | See Table 3 below |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Arachidonoyl-L-carnitine 448.3 85.1 The product ion at m/z 85 is characteristic of the carnitine backbone.[6]

| Arachidonoyl-L-carnitine-d3 (IS) | 451.3 | 85.1 | The +3 Da shift is observed in the precursor ion only. |

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Aliquot 50 µL Plasma p2 2. Spike with 10 µL IS-d3 p1->p2 p3 3. Add 200 µL Cold Methanol p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Transfer Supernatant p4->p5 p6 6. Evaporate & Reconstitute p5->p6 a1 Inject on LC-MS/MS p6->a1 a2 Acquire Data (MRM Mode) a1->a2 d1 Integrate Peak Areas (Analyte & IS-d3) a2->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Experimental workflow for quantification.

Data Analysis and Method Validation

  • Quantification: The concentration of Arachidonoyl-L-carnitine in unknown samples is determined by calculating the peak area ratio (Analyte Peak Area / IS-d3 Peak Area) and interpolating this value from the linear regression of the calibration curve.[6]

  • Method Validation: To ensure the method is trustworthy and robust, it must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters to assess include:

    • Linearity: Demonstrated by a correlation coefficient (R²) > 0.99 for the calibration curve.[14]

    • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).[12]

    • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

    • Recovery and Matrix Effect: To ensure the extraction process is efficient and that the sample matrix does not interfere with quantification.[15]

    • Stability: To confirm the analyte is stable in the biological matrix under various storage conditions and throughout the sample preparation process.

Conclusion

The use of a deuterated internal standard, such as Arachidonoyl-L-carnitine-d3, is indispensable for the accurate and reliable quantification of its endogenous counterpart by LC-MS/MS. This approach effectively mitigates the analytical variability inherent in complex biological matrices, providing a self-validating system that ensures data integrity. The protocol and principles outlined in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and high-performing bioanalytical method for this important metabolic biomarker.

References

  • Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. SpringerLink. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta. [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]

  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B. [Link]

  • Arachidonyl L Carnitine. Cenmed Enterprises. [Link]

  • MetaboQuan-R for Acylcarnitines in Human Serum. Waters Corporation. [Link]

  • Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent. [Link]

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. [Link]

  • Extraction and analysis of carnitine and acylcarnitines by ESI-MS/MS directly from dried blood and plasma spots using a novel autosampler. ResearchGate. [Link]

  • Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. [Link]

  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Bevital. [Link]

  • Direct infusion MS/MS data of l-carnitine. ResearchGate. [Link]

  • A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression. PubMed. [Link]

  • Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. National Institutes of Health. [Link]

  • Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Review: Mass Spectrometric Analysis of L-carnitine and its Esters. Bevital. [Link]

  • The Nutraceutical Value of Carnitine and Its Use in Dietary Supplements. MDPI. [Link]

  • THE PHYSIOLOGICAL ROLE OF L-CARNITINE. Lohmann Information. [Link]

  • L-Carnitine: Benefits, side effects, and dosage. Medical News Today. [Link]

Sources

High-Performance Extraction and Quantitation of Arachidonoyl-L-carnitine (C20:4) from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-LCMS-C204-DBS

Abstract & Introduction

Arachidonoyl-L-carnitine (C20:4 carnitine) is a long-chain acylcarnitine derived from arachidonic acid, a polyunsaturated fatty acid (PUFA) central to inflammatory signaling and membrane dynamics. While routine newborn screening (NBS) focuses on medium-chain acylcarnitines for fatty acid oxidation disorders (FAODs), accurate quantitation of long-chain PUFA-carnitines like C20:4 is increasingly relevant in research regarding metabolic flux, insulin resistance, and mitochondrial dysfunction.

Extracting C20:4 from Dried Blood Spots (DBS) presents unique challenges compared to standard acylcarnitines:

  • Hydrophobicity: The C20 chain requires organic-rich solvents for efficient solubilization.

  • Oxidative Instability: The four double bonds make the arachidonoyl moiety susceptible to oxidation during extraction and storage.

  • Hydrolytic Lability: The ester bond can hydrolyze under the harsh acidic conditions often used in standard butyl-ester derivatization methods.

This guide details an optimized underivatized extraction protocol designed to maximize recovery and preserve the structural integrity of Arachidonoyl-L-carnitine, utilizing a specific solvent system and LC-MS/MS analysis.

Chemical & Physical Properties

Understanding the analyte is the first step in designing a robust extraction.

PropertyDescriptionImpact on Extraction
Analyte Arachidonoyl-L-carnitineTarget Molecule
Formula C27H46NO4+MW: ~448.66 Da
Polarity AmphiphilicContains a polar zwitterionic head group and a highly hydrophobic C20:4 tail.
Solubility Soluble in MeOH, EtOH, ACNPoor solubility in pure water; requires >70% organic solvent to prevent adsorption to container walls.
Stability Sensitive to Oxidation & HydrolysisCritical: Avoid strong acids at high heat. Use antioxidants (BHT) if storage/processing time is prolonged.

Solvent System Selection: The "Why"

Standard NBS protocols typically use 80% Methanol or 80% Acetonitrile with hydrazine derivatization. For C20:4, we modify this approach to prioritize stability and matrix removal.

Methanol vs. Acetonitrile[1]
  • Methanol (MeOH): Excellent for solubilizing the polar carnitine head group and the lipid tail. However, it extracts more heme and salts from the blood spot, potentially leading to ion suppression.

  • Acetonitrile (ACN): Superior for protein precipitation (deproteinization). It yields a "cleaner" supernatant but can struggle to solubilize very long-chain lipids if the water content is too high.

  • The Consensus: An 80:20 Acetonitrile:Water system containing Formic Acid is optimal. It balances protein precipitation (ACN) with sufficient polarity (Water) to extract the carnitine head, while the high organic content keeps the C20 tail in solution.

The Role of Additives
  • Formic Acid (0.1%): Acidifies the solution to protonate the carboxylic acid (improving solubility) and aids in protein precipitation.

  • BHT (Butylated Hydroxytoluene): Crucial for C20:4. Adding 50 µg/mL BHT prevents the peroxidation of the arachidonic chain during the drying and extraction steps.

Decision Logic Diagram

The following diagram illustrates the logic flow for selecting the extraction method based on analyte properties.

SolventSelection Start Analyte Selection IsLongChain Is Analyte Long Chain (>C14)? Start->IsLongChain IsPUFA Is Analyte Polyunsaturated (PUFA)? IsLongChain->IsPUFA Yes Method_Standard Standard NBS Protocol (MeOH Extraction + Butylation) IsLongChain->Method_Standard No (e.g., C2, C8) IsPUFA->Method_Standard No (e.g., C16:0, C18:0) Method_Optimized Optimized Research Protocol (ACN/H2O + BHT + Underivatized) IsPUFA->Method_Optimized Yes (e.g., C20:4, C22:6) Risk1 Risk: Hydrolysis of ester bond Risk: Oxidation of double bonds Method_Optimized->Risk1

Caption: Decision tree for selecting the extraction protocol. C20:4 requires the Optimized Research Protocol to mitigate oxidation and hydrolysis risks.

Detailed Experimental Protocol

Method: Underivatized Liquid Extraction with Isotope Dilution.

Reagents & Materials
  • Solvent A: Acetonitrile (LC-MS Grade).[1]

  • Solvent B: Water (LC-MS Grade).

  • Modifier: Formic Acid (99%+).

  • Antioxidant: 2,6-Di-tert-butyl-4-methylphenol (BHT).

  • Internal Standard (IS): Deuterated Acylcarnitine Mix (e.g., Cambridge Isotope Labs NSK-B). Note: If C20:4-d3 is unavailable, use C18-d3 or C16-d3 as the surrogate.

  • DBS Cards: Whatman 903 or PerkinElmer 226.

Preparation of Extraction Solution (ES)
  • Base Solvent: Mix Acetonitrile and Water in an 80:20 (v/v) ratio.

  • Acidification: Add Formic Acid to a final concentration of 0.1% .

  • Antioxidant: Add BHT to a final concentration of 50 µg/mL (approx. 225 µM).

  • Internal Standard: Spike the IS mix into the solvent. Target concentration for long-chain IS (e.g., C18-d3) should be approx. 20–50 nM .

    • Why? DBS endogenous levels of C20:4 are low; matching IS concentration prevents dynamic range issues.

Step-by-Step Workflow
  • Punch: Punch a 3.2 mm (1/8 inch) diameter disc from the center of the DBS into a 1.5 mL polypropylene microcentrifuge tube or a 96-well deep-well plate.

    • QC Check: Ensure the blood spot is fully saturated and dried for at least 24 hours before punching.[2]

  • Extraction: Add 100 µL of the prepared Extraction Solution (ES) to the well/tube.

    • Note: Ensure the disc is fully submerged.

  • Incubation: Seal the plate/tube and shake on an orbital shaker at 600–800 rpm for 45 minutes at Room Temperature (20–25°C).

    • Why? Gentle agitation is sufficient. Avoid high heat (>40°C) to prevent hydrolysis of the labile C20:4 ester.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to pellet paper fibers and precipitated proteins.

  • Transfer: Transfer 80 µL of the supernatant to a clean HPLC vial or plate.

    • Optional Concentration: If sensitivity is low, evaporate the supernatant under Nitrogen at 30°C and reconstitute in 50 µL of 50:50 ACN:H2O . However, direct injection is preferred to minimize losses of hydrophobic analytes to tube walls.

  • Analysis: Inject 2–5 µL into the LC-MS/MS system.

Workflow Diagram

ExtractionWorkflow DBS DBS Card (Dried 24h) Punch Punch 3.2mm Disc DBS->Punch AddSolvent Add 100µL Extraction Solvent (80% ACN, 0.1% FA, BHT, IS) Punch->AddSolvent Shake Shake 45 min @ RT AddSolvent->Shake Spin Centrifuge 3000xg, 10 min Shake->Spin Transfer Transfer Supernatant (Direct Injection preferred) Spin->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS

Caption: Step-by-step extraction workflow for C20:4 from DBS.[3]

LC-MS/MS Analytical Conditions

Chromatographic separation is critical to separate C20:4 from isobaric interferences and other long-chain species.

  • Column: Reverse Phase C18.

    • Recommendation: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[4]

    • Why? HILIC is suitable for short-chain carnitines, but C20:4 requires the hydrophobicity of C18 for retention and peak shape.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

    • Note: ACN/MeOH blends can be used, but ACN generally provides sharper peaks for long chains.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 99% B (Slow ramp to elute C20:4)

    • 10.0 min: 99% B

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 50°C.

MS/MS Transitions (ESI Positive):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
Arachidonoyl-L-carnitine 448.4 85.0 25–30

| Internal Standard (e.g., C18-d3) | 427.4 | 85.0 | 25–30 |

Note: The m/z 85 product ion is the characteristic fragment for the carnitine backbone.

Validation & Expected Results

Linearity & Range
  • Range: 0.05 µM – 10 µM (Endogenous levels are typically <1 µM).

  • Linearity (R²): >0.995.[1][5]

Recovery & Matrix Effect

Using the 80% ACN extraction method:

  • Absolute Recovery: Expected >75%. (Long chains can stick to paper; 80% organic helps release them).

  • Matrix Effect: <15% suppression/enhancement due to the protein precipitation step.

Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Signal for C20:4 Adsorption to plasticware.Use low-binding plates/tubes. Ensure extraction solvent is >70% organic.
Peak Broadening Poor solubility in initial mobile phase.If drying/reconstituting, ensure reconstitution solvent matches starting gradient (10-20% Organic). However, for C20:4, starting at 30-40% organic might be necessary if peak shape is poor.
Signal Degradation over time Oxidation.Verify BHT was added. Keep autosampler at 4°C.
High Backpressure Protein clogging.Ensure centrifugation step is sufficient. Filter supernatant if necessary (0.2 µm).

References

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism. Molecular Genetics and Metabolism. Link

  • Guerrera, I.C., et al. (2022). Dried blood spots in clinical lipidomics: optimization and recent findings. Biomolecules.[6][7][8][9][10][11] Link

  • Johnson, D.W., et al. (2008). Accurate measurement of long-chain acylcarnitines in dried blood spots by HPLC-MS/MS. Journal of Chromatography B. Link

  • Kittel, B., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots. International Journal of Neonatal Screening. Link

  • Merck/Sigma-Aldrich. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Arachidonoyl-L-carnitine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Arachidonoyl-L-carnitine (AC) . It is designed to address the specific stability challenges inherent to its polyunsaturated fatty acid (PUFA) structure.

Senior Application Scientist Note: Arachidonoyl-L-carnitine (C20:4 carnitine) is chemically fragile. Unlike saturated analogs (e.g., Palmitoyl-carnitine), AC contains four cis double bonds in its fatty acid tail. These sites are highly susceptible to lipid peroxidation initiated by reactive oxygen species (ROS), light, and heat. The protocol below is not merely a suggestion; it is a containment strategy against entropy.

Core Storage Protocols (The "Golden Standard")

Q: What is the absolute best way to store Arachidonoyl-L-carnitine long-term?

A: You must minimize three variables: Temperature , Oxygen , and Light .

The Protocol:

  • Form: Store as a solution in Ethanol (EtOH) . Avoid storing as a dry film for long periods, as the increased surface area accelerates oxidation.

  • Concentration: Maintain stock solutions at >10 mg/mL . Higher concentrations self-scavenge free radicals more effectively than dilute solutions.

  • Temperature: -80°C is mandatory for storage exceeding 1 month. (-20°C is acceptable for <3 weeks).

  • Atmosphere: Purge the vial headspace with Argon or Nitrogen gas before capping. Argon is heavier than air and provides a better blanket.

  • Container: Use Amber Glass vials with Teflon-lined screw caps. Never use plastic for long-term storage of lipophilic acylcarnitines (leaching risk).

Q: Can I store it in DMSO or Water?

A:

  • DMSO: Yes, but with caution. DMSO has a high freezing point (+19°C). Repeated freeze-thaw cycles in DMSO can cause localized "hot spots" of concentration and crystallization that damage the lipid. If using DMSO, aliquot into single-use vials to avoid freeze-thaw cycles.

  • Water/PBS: NO. Arachidonoyl-L-carnitine has an ester linkage that is susceptible to hydrolysis in aqueous environments. Furthermore, transition metals often present in trace amounts in water buffers can catalyze Fenton reactions, rapidly oxidizing the arachidonic tail.

    • Rule: Aqueous solutions must be prepared fresh daily and discarded after use.

Data: Solubility & Stability Matrix
SolventMax SolubilityStorage TempStability EstimateRisk Factor
Ethanol (100%) ~30 mg/mL-80°C> 2 YearsLow (Preferred)
DMSO ~10 mg/mL-20°C / -80°C6-12 MonthsMedium (Hygroscopic)
DMF ~20 mg/mL-80°C> 1 YearMedium (Toxic)
PBS (pH 7.2) ~10 mg/mL+4°C< 24 Hours Critical (Hydrolysis)

Handling & Experimental Workflow

Q: How do I remove the solvent without oxidizing the sample?

A: Never use a rotary evaporator with a water bath >30°C. Correct Method: Use a gentle stream of Nitrogen gas (N-EVAP system) at room temperature.

  • Why? Nitrogen displaces oxygen during the phase change. Heat promotes the homolytic cleavage of the C-H bonds adjacent to the double bonds.

Q: I need to use it in a cell culture assay. How do I transition from Ethanol to Media?

A:

  • Calculate the volume of Ethanol stock needed.

  • Evaporate the Ethanol under Nitrogen gas to a thin oil film.

  • Immediately reconstitute in your assay buffer (e.g., PBS or Media).

  • Tip: If solubility is poor, you may use a "carrier" like BSA (Fatty Acid Free) to help solubilize the lipophilic tail in aqueous media.

Visual Workflow: Optimal Handling Path

StorageWorkflow Receipt Receipt of Product (Dry Ice) Solubilization Solubilize in Ethanol (>10 mg/mL) Receipt->Solubilization Immediate Aliquot Aliquot under N2/Argon (Amber Glass) Solubilization->Aliquot Minimize O2 Freeze Store at -80°C Aliquot->Freeze Long Term Thaw Thaw on Ice Freeze->Thaw Experiment Day Evap Evaporate Solvent (N2 Stream, No Heat) Thaw->Evap Recon Reconstitute (PBS/Media) Use Immediately Evap->Recon < 15 mins

Figure 1: The "Cold Chain" workflow to prevent oxidation and hydrolysis. Note the critical Nitrogen evaporation step.

Troubleshooting & Quality Control

Q: My solution has turned slightly yellow. Is it safe to use?

A: Stop immediately. Yellowing is the hallmark of lipid peroxidation . The color comes from the formation of conjugated diketones and polymerization products.

  • Consequence: Oxidized arachidonic acid species (like HETEs or Isoprostanes) are biologically active. Using this sample will introduce confounding variables (e.g., inflammation markers) that are not caused by the carnitine moiety itself.

Q: How can I verify the integrity of my stock?

A: Standard UV-Vis is insufficient. Use LC-MS .[1][2][3]

  • Healthy Peak: Look for the parent ion [M+H]+ (approx m/z 484.4 for chloride salt).

  • Oxidation Peaks: Look for "satellite" peaks at +16 Da (Monohydroperoxide), +32 Da (Dihydroperoxide), or +14 Da (Keto-derivative).

  • Hydrolysis Peaks: Look for a peak at m/z 162 (Free L-Carnitine) and m/z 305 (Free Arachidonic Acid).

Q: I see a precipitate when I add the stock to my buffer.

A: This is a solubility limit issue, not necessarily degradation.

  • Solution: The Critical Micelle Concentration (CMC) of long-chain acylcarnitines is low.

    • Ensure the concentration is <100 µM in aqueous buffer.

    • Sonicate briefly (in a water bath, <30 seconds).

    • Add BSA (0.1% - 0.5%) to the buffer before adding the carnitine. BSA acts as a physiological carrier.

Visual Mechanism: Why AC Oxidizes

OxidationMechanism AC Arachidonoyl-L-carnitine (C20:4 Tail) H_Abstract Hydrogen Abstraction (Bis-allylic position) AC->H_Abstract Radical Initiator (Light / Heat / Metal Ions) Radical->H_Abstract CarbonRad Carbon Radical (L•) H_Abstract->CarbonRad Peroxyl Peroxyl Radical (LOO•) CarbonRad->Peroxyl + O2 Oxygen Atmospheric Oxygen (O2) ChainReact Chain Reaction (Attacks neighbor molecules) Peroxyl->ChainReact ChainReact->AC Propagates Degradation Degradation Products (Aldehydes, Epoxides, Polymers) ChainReact->Degradation Yellowing/Insolubility

Figure 2: The Lipid Peroxidation Cascade. The bis-allylic protons in the arachidonic tail are the weak points where degradation begins.

Emergency FAQ

Q: I left the vial on the bench overnight at room temperature. Is it ruined? A: If it was in Ethanol and sealed , it is likely >95% intact but has accrued some peroxide damage. Run an LC-MS check if your experiment is sensitive to oxidative stress markers.[1] If it was in Water/PBS , discard it immediately (hydrolysis risk).

Q: Can I add antioxidants to the storage solution? A: Yes. Adding BHT (Butylated hydroxytoluene) at 0.01% - 0.05% to the Ethanol stock is a common industry practice to scavenge free radicals. However, ensure BHT does not interfere with your specific downstream assay (e.g., it may affect certain enzyme kinetics).

References
  • LIPID MAPS® Structure Database. (2024). LIPID MAPS Lipidomics Gateway: Acylcarnitines. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression in C20:4 Carnitine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Arachidonoylcarnitine (C20:4) is a long-chain acylcarnitine serving as a critical biomarker for fatty acid oxidation disorders (FAODs) and mitochondrial flux studies. Due to its significant hydrophobicity and quaternary ammonium structure, it presents a unique "perfect storm" for bioanalytical challenges:

  • Late Elution: On Reversed-Phase (RP) columns, it elutes in the high-organic region, often co-eluting with endogenous phospholipids (phosphatidylcholines/lysophosphatidylcholines).

  • Adsorption: Its amphiphilic nature causes non-specific binding to glass and plasticware.

  • Ion Suppression: The co-elution with phospholipids leads to charge competition in the ESI source, causing signal dampening and non-linear quantification.

This guide moves beyond basic troubleshooting to provide a mechanistic approach to isolating C20:4 from matrix interferences.

Module 1: Diagnosis – "Is it Suppression or Just Low Sensitivity?"

Before altering your chemistry, you must confirm that the signal loss is due to matrix effects (ME) and not instrument performance. The Post-Column Infusion experiment is the industry gold standard for visualizing suppression zones.

The Protocol: Post-Column Infusion
  • Setup: Bypass the analytical column with a syringe pump containing neat C20:4 carnitine standard (100 ng/mL).

  • Flow: Infuse the standard at a low flow rate (e.g., 10 µL/min) into the post-column eluent via a T-piece.

  • Injection: Inject a blank matrix extract (processed plasma/tissue) onto the LC column running your standard gradient.

  • Observation: Monitor the baseline of the C20:4 MRM transition.

    • Flat Baseline: No suppression.

    • Negative Peak (Dip): Ion suppression (Matrix components stealing charge).

    • Positive Peak: Ion enhancement.[1]

Visualization: Post-Column Infusion Workflow

PostColumnInfusion LC LC Pump & Column (Eluting Blank Matrix) Tee Mixing Tee (High Pressure) LC->Tee Gradient Flow Syringe Syringe Pump (Infusing C20:4 Std) Syringe->Tee Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data Signal Acquisition

Figure 1: Schematic of the Post-Column Infusion setup used to map ionization suppression zones.

Module 2: Sample Preparation – The Root Cause

User Question: "I am using protein precipitation (PPT) with acetonitrile, but I still see significant matrix effects. Why?"

Technical Insight: Standard protein precipitation removes proteins but leaves behind phospholipids (PLs) .[2] PLs are the primary cause of ion suppression in plasma analysis. They accumulate on the column and elute unpredictably, often bleeding into subsequent runs ("ghost peaks").

Solution: Hybrid SPE (Phospholipid Removal Plates)

Instead of simple PPT, use Hybrid Solid-Phase Extraction (SPE) plates (e.g., Waters Ostro™, Phenomenex Phree™). These plates combine a precipitation filter with a Lewis acid/base sorbent that selectively retains phospholipids while allowing acylcarnitines to pass through.

Comparative Protocol: PPT vs. Hybrid SPE
StepStandard Protein Precipitation (PPT)Hybrid SPE (Phospholipid Removal)
Mechanism Solubility change (denaturation)Solubility change + Lewis Acid retention
Solvent 100% Acetonitrile (ACN) with 1% Formic Acid1% Formic Acid in ACN
Procedure 1. Add solvent to plate.2.[3] Add plasma.3.[2][3][4] Vortex & Centrifuge.4. Transfer supernatant.1. Add plasma to well.2. Add solvent.3.[3] Vacuum pull-through.
PL Removal < 10%> 99%
Recovery High (but dirty)High (and clean)
Visualization: Hybrid SPE Mechanism

HybridSPE Sample Plasma Sample (Proteins + PLs + C20:4) Plate Hybrid SPE Plate (Filter + Zr/Ti Sorbent) Sample->Plate Solvent Precipitation Solvent (1% FA in ACN) Solvent->Plate Waste Retained Matrix (Proteins trapped on filter PLs bound to sorbent) Plate->Waste Trapped Eluate Clean Extract (C20:4 Carnitine) Plate->Eluate Flow Through (Vacuum)

Figure 2: Mechanism of Hybrid SPE plates. Phospholipids are chemically retained by the sorbent, while C20:4 passes freely.

Module 3: Chromatography – Separating the Analyte from the Suppression Zone

User Question: "My C20:4 peak shape is broad, and it elutes right where the baseline is noisy. How do I fix this?"

Technical Insight: C20:4 is highly hydrophobic.[2] On a standard C18 column, it requires high organic content to elute. Unfortunately, this is exactly where residual phospholipids elute.

  • The Fix: Use a C8 column (less retentive than C18) to elute C20:4 earlier, or optimize the gradient to flush PLs after the analyte.

Recommended Chromatographic Conditions
  • Column: C8 Core-Shell (e.g., 2.1 x 50 mm, 2.6 µm). The C8 phase reduces the retention of the hydrophobic tail just enough to separate it from the bulk lipid wash.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: 95% Acetonitrile / 5% Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Note: The Ammonium Formate is crucial. It provides a consistent supply of protons/charge, buffering the ionization against variable matrix components.

Gradient Strategy for PL Separation
  • Hold: Low organic (5% B) for 0.5 min to divert salts to waste.

  • Ramp: Linear gradient to 95% B over 4-5 minutes.

  • Wash (Critical): Hold at 95-98% B for at least 2 minutes. This "burns off" the phospholipids.

  • Re-equilibration: Return to 5% B.

Module 4: Validation – Quantifying the Matrix Factor

User Question: "How do I prove to a reviewer that my method is valid despite the matrix?"

Technical Insight: You must calculate the Matrix Factor (MF) according to FDA/EMA guidelines (Matuszewski method).

The Calculation (Matuszewski Method)

You need three sets of samples:

  • Set A (Neat Standards): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.

Formulas:

  • Matrix Factor (MF): Measures Ion Suppression/Enhancement.[5][6]

    
    
    
    • Target: 0.85 – 1.15 (Ideally close to 1.0). < 1.0 = Suppression.[7]

  • Extraction Recovery (RE): Measures efficiency of the prep.

    
    
    
  • IS-Normalized MF: The most critical metric.

    
    
    
    • Requirement: The IS-Norm MF should be consistent (CV < 15%) across different lots of plasma (Lipemic, Hemolyzed, Normal).

FAQ: Rapid Fire Troubleshooting

Q: I see low recovery of C20:4 even in neat solvents. Why? A: Non-specific binding. Long-chain acylcarnitines stick to polypropylene.

  • Fix: Ensure your final injection solvent is at least 20-30% organic (e.g., Methanol/Water). Do not dissolve C20:4 in 100% water. Use low-binding plates or glass inserts.

Q: Can I use a C16-d3 internal standard for C20:4? A: You can, but it's risky. C16 and C20:4 have different retention times. If a suppression zone hits the C20:4 RT but not the C16 RT, the IS won't correct for it.

  • Fix: Use C20:4-d3 (Arachidonoylcarnitine-d3) whenever possible. It co-elutes perfectly and experiences the exact same matrix effects.

Q: My pressure is increasing over time. A: Phospholipids are accumulating on the column or guard cartridge.

  • Fix: Implement a "sawtooth" wash at the end of your gradient (rapid cycling between 100% B and 100% A) or switch to Hybrid SPE plates to stop putting lipids on the column in the first place.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Ismaiel, O. A., et al. (2008). Investigation of the effect of phospholipid removal plates on the LC-MS/MS analysis of various drug compounds in plasma. Journal of Chromatography B. Link

  • Van Haynes, A., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of Proteome Research. Link

Sources

Technical Support Center: Troubleshooting Low Recovery of Arachidonoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for optimizing the extraction of Arachidonoyl-L-carnitine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low recovery, when using the Folch lipid extraction method for this particular analyte. Arachidonoyl-L-carnitine, a long-chain acylcarnitine, plays a crucial role in fatty acid metabolism by transporting arachidonic acid into the mitochondria for β-oxidation. Its accurate quantification is vital for metabolic research and diagnostics. However, its unique chemical structure presents significant challenges for standard lipid extraction protocols. This guide provides in-depth, evidence-based troubleshooting strategies and optimized protocols to enhance your experimental success.

Understanding the Core Challenge: The Amphipathic Nature of Arachidonoyl-L-carnitine

The primary difficulty in extracting Arachidonoyl-L-carnitine stems from its dual chemical nature. It is an amphipathic, zwitterionic molecule, meaning it possesses both a highly polar "head" and a large, non-polar "tail".

  • Polar Headgroup: The L-carnitine moiety contains a permanently positive quaternary ammonium group and a negatively charged carboxylate group (at physiological pH), making it zwitterionic and highly water-soluble[1].

  • Non-Polar Tail: The arachidonoyl group is a 20-carbon polyunsaturated fatty acid chain, which is extremely hydrophobic (non-polar)[1].

The standard Folch method is designed to partition neutral, non-polar lipids into the lower chloroform phase, while highly polar, non-lipid molecules are retained in the upper aqueous/methanol phase[2]. Arachidonoyl-L-carnitine, with its conflicting affinities, can fail to partition cleanly into either phase. This often results in the analyte being lost at the phase interface or being partially distributed between the two layers, leading to poor and inconsistent recovery.

Table 1: Physicochemical Properties of Arachidonoyl-L-carnitine and Extraction Implications
PropertyValue / CharacteristicImplication for Folch Extraction
Molecular Structure Zwitterionic O-acylcarnitine[1]The charged carnitine headgroup has a strong affinity for the polar aqueous/methanol phase.
LogP (XLogP3-AA) 6.9[1]The long arachidonoyl tail has a strong affinity for the non-polar chloroform phase.
Solubility Soluble in ethanol and PBS (pH 7.2)[3]Demonstrates solubility in both polar and organic solvent systems, complicating phase separation.
Stability Unstable at basic pH (>9) due to ester hydrolysis[4][5]. The polyunsaturated tail is prone to oxidation.Extraction conditions must avoid high pH. Antioxidants may be required to prevent degradation[6].

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the extraction of Arachidonoyl-L-carnitine.

Q1: My recovery of Arachidonoyl-L-carnitine is consistently below 50% using the standard Folch method. Why is this happening?

Answer: This is the most common issue and is directly related to the analyte's amphipathic nature, as described above. In a standard Folch partition (final ratio approx. 8:4:3 chloroform:methanol:water), the system's polarity is not optimized for a molecule with such a polar head and a greasy tail. The zwitterionic carnitine group is drawn to the aqueous upper phase, while the arachidonoyl tail is pulled into the chloroform lower phase. Consequently, a significant portion of your analyte is likely trapped at the interface or split between the two phases.

Q2: How does the pH of the extraction medium affect my recovery?

Answer: The pH is a critical, often overlooked parameter. The carnitine moiety has a carboxyl group, which is negatively charged at neutral pH. By acidifying the extraction medium (e.g., to pH 3-4), you can protonate this carboxyl group (-COO⁻ to -COOH). This neutralizes the negative charge, eliminating the zwitterionic character and making the molecule overall cationic. This change reduces the molecule's affinity for the highly polar aqueous phase, promoting its partitioning into the organic layer as an ion pair with a suitable counter-anion (like chloride from an acidified salt solution). Studies have shown that TFA-doped (acidified) extraction can significantly enhance acylcarnitine recovery[7][8].

Q3: I see a thick emulsion layer between the two phases after centrifugation. Is my analyte lost in there, and how can I get rid of it?

Answer: Yes, it is highly probable that your analyte is concentrated in the emulsion layer. Emulsions are common in lipid extractions when the sample contains compounds (like our analyte) that act as surfactants, stabilizing the mixture of two immiscible liquids[9].

Solutions to Break Emulsions:

  • Salting Out: This is the most effective method. Add a salt solution (e.g., 0.9% NaCl or 0.88% KCl) instead of pure water to induce phase separation[2][10]. The increased ionic strength of the aqueous phase makes it even more polar, forcing non-polar and amphipathic molecules out and into the organic layer, which also helps to break the emulsion[9].

  • Centrifugation: Increase the centrifugation time or force (e.g., 2000 x g for 10-15 minutes) to help compact the interface[6].

  • Gentle Mixing: Avoid vigorous shaking or vortexing, which promotes emulsion formation. Instead, use gentle inversion or rocking to mix the phases[9].

  • Solvent Addition: Adding a small amount of methanol can sometimes help resolve the emulsion, but be aware this will also alter the polarity of the entire system.

Q4: Could my Arachidonoyl-L-carnitine be degrading during the extraction process?

Answer: Degradation is a definite possibility. There are two primary pathways:

  • Hydrolysis: The ester bond linking arachidonic acid to carnitine is susceptible to hydrolysis, especially under basic (pH > 9) conditions[4][5]. Ensure all solvents and solutions are neutral or slightly acidic.

  • Oxidation: The arachidonoyl tail has four double bonds, making it highly susceptible to oxidation. This can be initiated by exposure to air, light, or trace metal ions.

Preventative Measures:

  • Work quickly and on ice to minimize enzymatic and chemical degradation.

  • Add an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to your extraction solvent at a concentration of ~0.01%[6][11].

  • Flush collection tubes with nitrogen or argon gas before evaporating the final solvent to protect the dried lipid extract[11].

  • Use high-purity, HPLC, or MS-grade solvents to avoid impurities that can catalyze degradation[12].

Q5: Is there a better extraction method than Folch for this specific compound?

Answer: Yes, for challenging zwitterionic lipids, modified or alternative methods often yield better results.

  • Modified Folch (Acidified): This is the most direct improvement and is detailed in the protocol below. It involves acidifying the wash solution to improve partitioning.

  • MTBE Method (Matyash Extraction): This method uses methyl-tert-butyl ether (MTBE) instead of chloroform[13]. A key advantage is that MTBE is less dense than the aqueous phase, so the lipid-containing organic layer is on top, which minimizes the risk of aspirating the insoluble protein interface[13][14].

  • Single-Phase Extraction: Methods using a butanol/methanol mixture have shown high efficacy for extracting polar lipids and can be simpler to perform as they avoid a biphasic separation step[14].

Visualizing the Problem and Solution

The following diagrams illustrate the core extraction challenge and the logical workflow for troubleshooting it.

Diagram 1: Analyte Partitioning Challenge cluster_0 Standard Folch Partitioning cluster_1 Problem: Arachidonoyl-L-carnitine (ALCAR) Partitioning Upper_Phase Upper Phase (Methanol / Water) Contains: Polar non-lipids Interface Interface (Protein Precipitate) Lower_Phase Lower Phase (Chloroform) Contains: Neutral Lipids ALCAR_Upper ALCAR lost to Upper Phase (Polar Head) ALCAR_Interface ALCAR trapped at Interface (Emulsion) ALCAR_Lower Desired ALCAR in Lower Phase (Non-polar Tail)

Caption: Folch partitioning of Arachidonoyl-L-carnitine.

Start Start: Low ALCAR Recovery Check_Emulsion Is there a significant emulsion layer? Start->Check_Emulsion Implement_Salting Action: Use 0.9% NaCl for phase separation. Use gentle inversion. Check_Emulsion->Implement_Salting Yes Check_pH Have you controlled the pH? Check_Emulsion->Check_pH No Implement_Salting->Check_pH Implement_Acid Action: Acidify wash solution to pH 3-4 with HCl. Check_pH->Implement_Acid No Check_Degradation Are you preventing degradation? Check_pH->Check_Degradation Yes Implement_Acid->Check_Degradation Implement_Antioxidant Action: Add 0.01% BHT to solvent. Work on ice. Use N2 gas. Check_Degradation->Implement_Antioxidant No Re_Extract Action: Re-extract the aqueous phase with fresh chloroform. Check_Degradation->Re_Extract Yes Implement_Antioxidant->Re_Extract Consider_Alternative Still low? Consider alternative method (e.g., MTBE or acidified solvent extraction). Re_Extract->Consider_Alternative

Caption: Troubleshooting workflow for low recovery.

Experimental Protocols

Protocol 1: Optimized Modified Folch Extraction for Arachidonoyl-L-carnitine

This protocol incorporates pH control and salting-out principles to maximize recovery.

Materials:

  • Sample (e.g., 100 µL plasma or 50 mg homogenized tissue)

  • Internal Standard (IS): Arachidonyl-L-carnitine-(N-methyl-d3) or similar[15]

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.01% BHT in Methanol

  • Acidified Saline Wash Solution: 0.9% NaCl in ultrapure water, pH adjusted to 3.5 with 1M HCl.

  • Glass centrifuge tubes with PTFE-lined caps.

Procedure:

  • Sample Preparation: To a glass centrifuge tube, add your sample.

  • Internal Standard: Spike the sample with a known amount of the internal standard solution. This is critical for accurate quantification and recovery assessment.

  • Homogenization & Extraction:

    • Add 2 mL of a 2:1 (v/v) mixture of Chloroform:Methanol (containing 0.01% BHT). The final solvent volume should be at least 20 times the sample volume for efficient extraction[2][10].

    • Vortex for 2 minutes, then rock or sonicate in an ice bath for 30 minutes to ensure thorough extraction.

  • Phase Separation:

    • Add 500 µL of the pre-chilled Acidified Saline Wash Solution (0.9% NaCl, pH 3.5).

    • Invert the tube gently 10-15 times to mix. Do not vortex to avoid emulsion formation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases. You should see two clear layers.

  • Lipid Collection:

    • Carefully aspirate the upper aqueous layer using a glass Pasteur pipette and discard.

    • Using a clean glass pipette, transfer the lower chloroform layer to a new clean glass tube, being careful to avoid the protein interface.

  • Re-extraction (Optional but Recommended):

    • Add 1 mL of fresh chloroform to the remaining aqueous/protein layer.

    • Vortex briefly, centrifuge again, and combine this second chloroform extract with the first one. This step recovers any analyte remaining in the aqueous phase[14][16].

  • Drying and Storage:

    • Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a suitable solvent for your analytical platform (e.g., Methanol or Acetonitrile/Isopropanol).

    • Store at -80°C until analysis.

Protocol 2: Alternative - Acidified Single-Step Protein Precipitation & Extraction

This is a faster, alternative method effective for acylcarnitines, adapted from principles that use acidification to improve recovery and streamline the process[7][8].

Materials:

  • Sample (e.g., 100 µL plasma)

  • Internal Standard (IS)

  • Extraction Solvent: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Microcentrifuge tubes.

Procedure:

  • Sample and IS: In a microcentrifuge tube, add your sample and spike with the internal standard.

  • Protein Precipitation & Extraction:

    • Add 400 µL of ice-cold Extraction Solvent (Acetonitrile with 0.1% TFA). This provides a 4:1 solvent-to-sample ratio.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract the analyte.

  • Clarification:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Collection:

    • Carefully transfer the supernatant to a new tube or an autosampler vial for direct analysis by LC-MS. This method avoids a dry-down step, increasing throughput.

References

  • Folch Method: Lipid Extraction Simplified. (2026, January 6). Stikesrshusada.
  • Technical Support Center: Optimizing Tripalmitolein Extraction with the Folch Method. Benchchem.
  • Arachidonoylcarnitine | C27H45NO4.
  • Parua, S., et al. (2021). Advances in Lipid Extraction Methods—A Review. PMC.
  • Low L. K. & Ng C. S. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • Steps involved in the Folch procedure and one-step extraction method. (2013).
  • Wang, Y., et al. (2025). Rapid Determination of Acylcarnitine Metabolic Diseases by Trifluoroacetic Acid-Doped Extraction Coupled with Nanoelectrospray Ionization Mass Spectrometry.
  • Wang, Y., et al. (2025).
  • Ulmer, C. Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. PMC.
  • Arachidonoyl-L-carnitine (chloride). Bertin bioreagent.
  • Ferhat, M., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
  • Iverson, S. J., et al. (2001).
  • Rubenzucker, S. (2023). Complex lipid analysis challenges solved with bio-inert HPLC columns. SelectScience.
  • Arachidonoyl-L-carnitine (chloride) (CAS 2133455-98-6). Cayman Chemical.
  • Arachidonoyl-L-carnitine (Highly Pure). Blue Tiger Scientific.
  • van der Westhuizen, F. W., et al. (2012). Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler. PubMed.
  • van der Westhuizen, F. W., et al. (2012). Extraction and analysis of carnitine and acylcarnitines by ESI-MS/MS directly from dried blood and plasma spots using a novel autosampler.
  • Technical Support Center: Optimizing Very Long-Chain Fatty Acid (VLCFA)
  • Ulmer, C. Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. PMC.
  • Arachidonyl-L-carnitine-(N-methyl-d3) analytical standard. MilliporeSigma.
  • Brejchová, K., et al. (2023). Metabolic Pathways of Acylcarnitine Synthesis. biomed.cas.cz.
  • Hartler, J., et al. (2025).
  • Bell, D. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Why are lipids not dissolving in my Folch extraction?. (2015).
  • How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform?. Avanti Research.
  • Karakasia, J. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • Wang, Y., et al. (2025). Zwitterionic Poly(sulfobetaine methacrylate)
  • Chromatography Mound. (2025).
  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.
  • Alshehry, Z., et al. (2020). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers.
  • Zhang, Y., et al. (2012). Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed.
  • Long-term stability and storage of Acetyl-L-Carnitine for research. (2025). Benchchem.
  • General procedure | Cyberlipid. gerli.
  • Choi, Y., et al. (1977).
  • The effect of different NaCl salt concentrations on the extracted lipid...
  • Low, L. K. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • Wang, Z., et al. (2024).
  • Horsfield, G., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing).
  • Acylcarnitine profiling by low-resolution LC-MS. (2019). PLOS One.
  • de Beer, A. G. F., et al. (2019). Unraveling the Origin of the Apparent Charge of Zwitterionic Lipid Layers.
  • Wu, S., et al. (2025). Polyunsaturated Fatty Acid-Rich Waste Vegetable Oil-Derived Bio-Based Zwitterionic Surfactants with High Interfacial Activity for Enhanced Oil Recovery. MDPI.
  • Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks.
  • carnitine in human plasma by high-performance liquid chrom

Sources

Technical Support Center: Handling Arachidonoyl-L-carnitine Chloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Triad

Arachidonoyl-L-carnitine (C20:4 carnitine) is a high-value metabolic probe used to study mitochondrial fatty acid oxidation and membrane dynamics.[1][2] However, as a chloride salt of a long-chain polyunsaturated acylcarnitine, it presents a unique "Stability Triad" of risks that can ruin an experiment before it begins:

  • Hygroscopicity: The chloride counterion is avidly hygroscopic. Moisture absorption leads to hydrolysis of the ester bond.

  • Oxidation: The arachidonoyl tail contains four cis double bonds, making it highly susceptible to lipid peroxidation upon exposure to air.

  • Acyl Migration: In aqueous solutions (especially at pH > 7.0), the acyl group can migrate from the O-position to the N-position or hydrolyze completely.[1][2]

This guide replaces standard operating procedures with a logic-driven troubleshooting framework designed to mitigate these specific risks.

Module 1: Storage & Stability (The Foundation)

Q: I received the product on dry ice. Can I store it at -20°C? A: No. You must store Arachidonoyl-L-carnitine chloride at -80°C .[1][2]

  • The Science: At -20°C, the lipid matrix may not be fully vitrified, allowing slow chemical kinetics to proceed.[1] The high degree of unsaturation in the arachidonic tail (C20:4) lowers the phase transition temperature. Storage at -80°C virtually halts both oxidative and hydrolytic degradation rates.[1][2]

  • Best Practice: Keep the vial sealed under an inert gas (Argon or Nitrogen) inside a secondary container (like a falcon tube) with a small packet of desiccant.

Q: My vial looks "wet" or sticky upon opening. Is it degraded? A: Not necessarily, but it indicates moisture absorption.

  • The Cause: The chloride salt attracts atmospheric water immediately upon exposure to humid air. This creates a "sticky" oil-solid phase.[1][2]

  • The Risk: Water catalyzes the hydrolysis of the ester bond, releasing free Arachidonic Acid and L-Carnitine.

  • Verification: If the material is sticky, do not attempt to scrape or weigh it. Proceed immediately to the Solubilization Protocol (Module 3) to rescue the sample.

Module 2: Handling & Weighing (The Critical Step)

Q: How do I weigh out 1 mg for my experiment? A: Do not weigh the solid directly.

  • The Trap: Attempting to weigh milligram quantities of a hygroscopic salt on an open bench balance results in significant error. The mass will increase in real-time as it absorbs water, leading to an under-dosing of the actual compound.[1][2] Furthermore, the static charge of the dry salt often causes it to "jump" or cling to the spatula.

  • The Solution (Volumetric Aliquoting):

    • Dissolve the entire contents of the manufacturer's vial into a compatible solvent (e.g., Ethanol or DMSO) to create a Master Stock Solution (e.g., 25 mg/mL).

    • Measure the volume of solvent added to calculate the exact concentration based on the mass reported on the vial label.

    • Aliquot this stock into single-use glass vials, purge with Argon, and store at -80°C.

Q: Can I use a glove box? A: Yes, a glove box under Nitrogen/Argon atmosphere is the only valid way to weigh the solid form. However, Volumetric Aliquoting (above) is superior for consistency across experiments.

Module 3: Solubilization & Solvent Exchange

Q: Which solvent should I use? A:

Solvent Solubility Stability Use Case
Ethanol (Abs.) ~30 mg/mL High Recommended Stock. Easy to evaporate; bacteriostatic.[1][2]
DMSO ~10 mg/mL High Cell culture spikes (keep DMSO <0.1% final).[1][2]
PBS (pH 7.2) ~10 mg/mL Low (<24 hrs) Immediate use only.[1][2] Prone to hydrolysis/migration.[1]

| DMF | ~20 mg/mL | High | Specialized chemical synthesis.[1] |

Q: The manufacturer supplied it in ethanol, but I need it in aqueous buffer. How do I switch? A: Use the Nitrogen Blow-Down Method .[1][2]

  • Step 1: Aliquot the required amount of ethanolic stock into a glass vial.

  • Step 2: Place under a gentle stream of Nitrogen gas.[3] Do not use heat, as heat accelerates oxidation of the arachidonoyl chain.

  • Step 3: Once the ethanol has evaporated to a thin film, immediately add your aqueous buffer (PBS/Media).

  • Step 4: Vortex gently to dissolve.[1]

  • Critical Note: Use this aqueous solution within 4–6 hours. Never store aqueous solutions of acylcarnitines overnight.[3]

Module 4: Experimental Logic & Troubleshooting

Q: My assay results are inconsistent. The EC50 seems to shift every week. A: This is a classic sign of Acyl Migration or Oxidation .

  • Diagnosis:

    • Acyl Migration: In neutral/basic buffers, the arachidonoyl group moves to the amine or hydrolyzes. This changes the bioactivity.

    • Oxidation:[2] If the solution turned slightly yellow or smells rancid, the double bonds have oxidized.

  • The Fix:

    • Check the pH of your stock. Ensure it is slightly acidic (pH 4–5) if stored in water (not recommended) or keep it in Ethanol.[1][2]

    • Always purge headspace with Argon before re-freezing stocks.[1]

    • Use "Single-Use" aliquots to avoid freeze-thaw cycles.[1][2]

Visualizing the Workflow

Diagram 1: The "Safe-Path" Handling Workflow

Caption: A logic flow for handling hygroscopic arachidonoyl-L-carnitine, prioritizing solvent dissolution over solid weighing to prevent moisture contamination.

HandlingWorkflow Start Receive Vial (Solid or Ethanol Soln) Storage Store at -80°C (Desiccated) Start->Storage Decision Need to use? Storage->Decision SolidPath Form: Solid/Salt Decision->SolidPath LiquidPath Form: Ethanol Soln Decision->LiquidPath WrongWay Weigh Solid on Bench SolidPath->WrongWay Avoid RightWay Dissolve WHOLE Vial (Master Stock) SolidPath->RightWay Recommended Aliquot Aliquot to Single-Use Glass Vials (Argon Purge) LiquidPath->Aliquot FailState Moisture Absorption & Hydrolysis Error WrongWay->FailState RightWay->Aliquot ExpUse Evaporate N2 (if needed) & Reconstitute in Buffer Aliquot->ExpUse Assay Run Assay Immediately (<4 Hours) ExpUse->Assay

Diagram 2: The Degradation Triad

Caption: The three chemical pathways that degrade Arachidonoyl-L-carnitine: Hydrolysis (moisture), Peroxidation (oxygen), and Migration (pH).[1][2]

DegradationPathways Center Arachidonoyl-L-carnitine (Intact) Hydrolysis Hydrolysis (Free Carnitine + Arachidonic Acid) Center->Hydrolysis Peroxidation Lipid Peroxidation (Rancidity/Bioactivity Loss) Center->Peroxidation Migration Acyl Migration (Isomerization) Center->Migration Moisture Moisture (H2O) (Hygroscopic Salt) Moisture->Center Attacks Ester Oxygen Oxygen (O2) (Polyunsaturated Tail) Oxygen->Center Attacks Double Bonds pH High pH (>7.0) (Aqueous Buffer) pH->Center Catalyzes Rearrangement

[1][2]

References

  • Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry. (Validates stability issues in aqueous buffers).
  • Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. (General guidelines for polyunsaturated lipid handling). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Acylcarnitine Carryover in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky Lipid" Challenge

Long-chain acylcarnitines (LCACs), particularly Palmitoylcarnitine (C16) and Stearoylcarnitine (C18), present a unique analytical challenge. Unlike simple small molecules, LCACs possess a zwitterionic head group (quaternary amine + carboxylic acid) and a long hydrophobic tail .

This duality creates a "perfect storm" for carryover:

  • Hydrophobic Adsorption: The fatty acid tail interacts strongly with polymeric rotor seals (Vespel) and hydrophobic surfaces.

  • Ionic Interaction: The charged head group can interact with active sites (Lewis acid sites) on stainless steel surfaces.

This guide provides a self-validating troubleshooting protocol to eliminate carryover, ensuring data integrity for metabolic profiling and drug development.

Module 1: The Mechanics of Adsorption

Understanding where and why the analyte sticks is the first step to removal. Carryover is rarely just "one thing"; it is usually a combination of insufficient solubility in the wash solvent and physical adsorption sites.

Diagram 1: The Anatomy of Carryover

This diagram illustrates the critical interaction points within the autosampler flow path where LCACs accumulate.

Acylcarnitine_Carryover_Mechanism cluster_hw Hardware Surfaces Analyte Long-Chain Acylcarnitine (C16/C18) Needle Injection Needle (External/Internal) Analyte->Needle Adsorption to Metal Oxide Seat Needle Seat (Dead Volume) Analyte->Seat Precipitation in Unswept Volume Valve Rotor Seal (Vespel vs. PEEK) Analyte->Valve Hydrophobic Partitioning Steel Stainless Steel Path Analyte->Steel Ionic Interaction (Zwitterion)

Figure 1: Mechanism of Acylcarnitine Adsorption. The analyte interacts via multiple modes (hydrophobic and ionic) across different hardware components.

Module 2: Troubleshooting Protocols

Phase A: Solvent Chemistry Optimization

The most common cause of LCAC carryover is a wash solvent that is too weak to solubilize the lipid tail or lacks the pH control to suppress ionic interactions.

The Golden Rule: The wash solvent must be stronger than your mobile phase gradient's final condition.

Recommended Wash Solvent Configurations
ParameterStandard (Ineffective)Optimized (High Efficacy) Mechanism of Action
Weak Wash 95:5 Water:ACN90:10 Water:MeOH Matches initial gradient to prevent peak distortion, but keeps needle wet.
Strong Wash 100% ACN40:40:20 IPA:ACN:Water + 0.1% FA IPA solubilizes the lipid tail; Formic Acid (FA) protonates silanols/metals to reduce ionic binding.
Wash Time 2-3 seconds10-20 seconds Kinetic desorption of lipids is slow; extended contact time is required.

Pro-Tip: Avoid 100% organic washes if using buffer salts in your mobile phase. The salt may precipitate in the needle, causing clogs and increasing carryover due to surface roughness. Always include at least 10-20% water in the strong wash [1].

Phase B: Hardware & Method Configuration

If solvent optimization fails, the issue likely lies in the physical material properties or the injection sequence.

Protocol: The "Saw-Tooth" Wash Cycle

A static wash is less effective than a dynamic one. Implement a multiple-wash cycle if your autosampler supports it (e.g., Agilent Multi-Wash, Waters Dual-Wash).

  • Strong Wash (Solubilize): 100% Organic or IPA mix.

  • Weak Wash (Rinse): Aqueous based.

  • Repeat: 3x Cycles.

    • Why? This creates a "solubility gradient" that strips layers of adsorbed lipids more effectively than a single soak [2].

Hardware Material Swap
  • Rotor Seal: Replace standard Vespel seals (polyimide) with PEEK or Tefzel (ETFE) . Vespel is highly adsorptive to hydrophobic compounds.

  • Needle Seat: Ensure the needle seat capillary is not worn. A scratched seat creates micro-cavities where lipids accumulate.

Module 3: Diagnostic Workflow (Decision Tree)

Use this logic flow to isolate the source of carryover before replacing expensive parts.

Diagram 2: Troubleshooting Workflow

Carryover_Workflow Start Start: Carryover Detected (>20% of LLOQ) Step1 1. Run 'Null' Injection (0µL or Run Gradient w/o Injection) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 ColumnSource Source: Column/Gradient Action: Run Sawtooth Gradient Decision1->ColumnSource Yes (Ghost Peak) InjectorSource Source: Injector/Needle Decision1->InjectorSource No (Only after Inj) Step2 2. Change Strong Wash (Add IPA + Acid) InjectorSource->Step2 Decision2 Fixed? Step2->Decision2 Step3 3. Change Rotor Seal (Vespel -> PEEK) Decision2->Step3 No End Issue Resolved Decision2->End Yes Decision3 Fixed? Step3->Decision3 Step4 4. Passivate System (Nitric/Citric Acid) Decision3->Step4 No Decision3->End Yes

Figure 2: Step-by-step diagnostic tree to isolate column carryover from injector carryover.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is Isopropanol (IPA) recommended over Acetonitrile (ACN) for the wash? A: While ACN is a strong solvent, IPA has a higher viscosity and different polarity index that makes it superior for solubilizing long aliphatic chains (lipids). The higher viscosity also provides better shear stress on the needle wall during the rinse phase, mechanically aiding in desorption [3].

Q2: I see carryover for C18-carnitine but not C2-carnitine. Why? A: This confirms the mechanism is hydrophobic adsorption. C2 (Acetylcarnitine) is highly water-soluble. C18 (Stearoylcarnitine) is extremely lipophilic. The longer the chain, the "stickier" the molecule. You must optimize your wash for the most hydrophobic analyte in your panel.

Q3: Can I just use 100% IPA as a wash? A: We advise against 100% IPA if your mobile phase contains high buffer concentrations (e.g., Ammonium Formate). Pure organic solvents can cause salt buffers to precipitate inside the wash port or needle seat, leading to blockages. A mix of 40:40:20 (ACN:IPA:Water) maintains solubility for both the lipid and the buffer salts [4].

Q4: Does the material of the LC column hardware matter? A: Yes. Recent data suggests that "Bio-inert" or surface-coated hardware (e.g., Titanium or hybrid-surface technology) significantly reduces adsorption of zwitterionic compounds compared to standard stainless steel. If injector cleaning fails, consider switching to a column with bio-inert hardware [5].

References

  • Agilent Technologies. (2023). Best Practices for Using an Agilent LC System: Minimizing Carryover. Retrieved from

  • Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features.[1] Retrieved from

  • Shimadzu Corporation. (2019). Solving Carryover Problems in HPLC. Retrieved from

  • Matern, D., et al. (2007). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells.[2] Clinical Chemistry.[3] Retrieved from

  • De Pra, M., et al. (2023). Methods for the Passivation of HPLC Instruments and Columns.[4] LCGC International. Retrieved from

Sources

Technical Support Center: Arachidonoyl-L-carnitine (C20:4) Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Storage & Handling Protocols

Core Directive: The Stability Paradox

Arachidonoyl-L-carnitine (AC-20:4) is a "high-maintenance" standard.[1] It combines two distinct chemical vulnerabilities: the hydrolytic instability of the acylcarnitine ester bond and the oxidative instability of the arachidonic acid tail (four cis double bonds).

Treating this compound like a stable short-chain acylcarnitine (e.g., Acetylcarnitine) will lead to experimental failure.[1] This guide provides the protocols necessary to maintain the integrity of your standard for quantitative LC-MS/MS and metabolic profiling.

Critical Storage Specifications

The following parameters are non-negotiable for long-term stability (>3 months).

ParameterSpecificationScientific Rationale
Primary Storage Temp -80°C Arrhenius kinetics dictate that at -20°C, lipid peroxidation of the polyunsaturated tail proceeds slowly but significantly over months. -80°C effectively arrests this radical chain reaction.
Shipping Condition Dry IceTransient exposure to ambient temperature (>24h) can initiate autocatalytic oxidation.[1]
Preferred Solvent Ethanol or MethanolProtic organic solvents maintain solubility without promoting rapid hydrolysis (unlike water).
Container Material Glass (Amber) Critical: Long-chain acylcarnitines are lipophilic and will adsorb to polypropylene (plastic) tubes, altering concentration.[1] Amber glass prevents UV-induced photo-oxidation.[1]
Headspace Gas Argon or NitrogenDisplaces oxygen to prevent attack on the bis-allylic carbons of the arachidonyl tail.

Diagnostic Troubleshooting Guide

Use this section to diagnose issues based on your LC-MS/MS or analytical data.

Issue A: Pre-cursor Ion Mass Shift (+16 or +32 Da)
  • Observation: You observe unexpected peaks at m/z [M+16] or [M+32] relative to the parent ion.

  • Root Cause: Oxidative Degradation .[1] The arachidonoyl tail has oxidized, forming hydroperoxides, epoxides, or alcohols.

  • Immediate Action: Discard the stock. Oxidation is irreversible and autocatalytic.

  • Prevention: Ensure the stock solution is purged with inert gas (Argon/Nitrogen) before every closure. Never store in a vial with >50% headspace air for long periods.

Issue B: Increase in Free Carnitine Signal (m/z 162)
  • Observation: A sharp increase in the free carnitine peak and a corresponding decrease in the AC-20:4 peak.

  • Root Cause: Ester Hydrolysis .[1][2] The bond between the carnitine headgroup and the fatty acid tail has cleaved.

  • Immediate Action: Check the pH of your solvent.

  • Prevention: Avoid aqueous storage. If aqueous dilution is necessary for injection, prepare it immediately before analysis (within 4 hours). Ensure pH is < 7.0 (optimally 3-5 for short-term stability).

Issue C: Low Signal Intensity (Quantitative Loss)
  • Observation: Signal is stable but consistently lower than calculated theoretical concentration.

  • Root Cause: Adsorption (The "Plastic Effect") . The hydrophobic C20:4 tail drives the molecule to stick to plastic pipette tips, reservoirs, or storage tubes.

  • Immediate Action: Switch to silanized glass vials. Pre-rinse pipette tips with solvent before transfer (if permissible) or use low-retention tips.[1]

Visualizing Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

DegradationPathways AC Intact Arachidonoyl-L-carnitine (Active Standard) Oxidation Oxidative Stress (O2, Light, Heat > -20C) AC->Oxidation Hydrolysis Hydrolysis (Water, pH > 7, pH < 3) AC->Hydrolysis Peroxides Lipid Peroxides (+32 Da) Oxidation->Peroxides Primary Product Aldehydes Reactive Aldehydes (4-HNE, Malondialdehyde) Peroxides->Aldehydes Secondary Scission FreeCarn L-Carnitine (m/z 162) Hydrolysis->FreeCarn Head Group Release FreeFatty Arachidonic Acid (Free Fatty Acid) Hydrolysis->FreeFatty Tail Release

Figure 1: The dual degradation pathways of Arachidonoyl-L-carnitine.[1] Note that oxidation leads to mass shifts, while hydrolysis leads to signal loss and appearance of cleavage products.

Standard Preparation Protocol (Step-by-Step)

Objective: Prepare a stable 100 µM working stock from neat powder or commercial solution.

Materials:

  • Arachidonoyl-L-carnitine Standard[1][3][4]

  • Solvent: 100% Ethanol (Anhydrous) or Methanol (LC-MS Grade)

  • Container: Amber Glass Vial (Silanized preferred)

  • Gas: Nitrogen or Argon stream[1][5]

Procedure:

  • Equilibration: Remove the standard vial from -80°C storage. Allow it to equilibrate to room temperature inside a desiccator (approx. 15-20 mins).

    • Why? Opening a cold vial condenses atmospheric moisture into the standard, accelerating hydrolysis.

  • Solvation:

    • If Powder : Dissolve in 100% Ethanol to reach a primary stock concentration of 1-5 mg/mL.[1] Vortex gently (do not sonicate aggressively as heat promotes oxidation).

    • If Solution : Verify solvent level. If evaporation has occurred, do not top up; the concentration is now unknown. Use an internal standard for quantification.

  • Aliquotting (The "Single-Use" Rule):

    • Do not store one large stock bottle. Divide the master stock into small, single-use aliquots (e.g., 50 µL) in glass inserts.

  • Inert Gas Overlay:

    • Gently blow a stream of Nitrogen or Argon into the headspace of each vial for 5-10 seconds before capping.

  • Storage:

    • Place aliquots immediately at -80°C.

Frequently Asked Questions (FAQ)

Q: Can I store the standard in PBS or water? A: No. While Arachidonoyl-L-carnitine is soluble in PBS (~10 mg/mL), the ester bond is unstable in water over time. Aqueous solutions should be prepared fresh daily and kept on ice. For storage >24 hours, use organic solvents (Ethanol/Methanol).

Q: I only have a -20°C freezer. Is that enough? A: For short durations (< 1 month), -20°C is acceptable if the sample is in ethanol and purged with inert gas. For longer storage, the high degree of unsaturation in the arachidonic tail makes -20°C risky for oxidation. Expect a shelf-life reduction of 50-70%.

Q: Why does my standard curve look non-linear at low concentrations? A: This is likely due to adsorption .[1] At low concentrations (nM range), a significant percentage of the lipid standard may stick to the walls of plastic tubes or pipette tips. Switch to glass vials and use a carrier protein (like BSA) in your final biological matrix, or use solvent-heavy diluents (e.g., 50% Methanol) for the curve.[1]

Q: How do I verify if my standard has oxidized without MS? A: It is difficult to verify without MS. However, if the clear ethanolic solution turns slightly yellow, it indicates advanced oxidation (formation of conjugated dienes/polymers). Discard immediately.

Workflow Logic Diagram

HandlingWorkflow Start Receive Standard Form Is it Powder or Solution? Start->Form Powder Powder Form Form->Powder Solution Solution Form Form->Solution Dissolve Dissolve in 100% EtOH (Avoid Water) Powder->Dissolve Aliquot Aliquot into Amber Glass Vials (Single Use Volumes) Solution->Aliquot Dissolve->Aliquot Gas Purge Headspace (Argon/Nitrogen) Aliquot->Gas Freeze Store at -80°C Gas->Freeze Use Day of Experiment: Thaw -> Dilute -> Inject (Do not refreeze) Freeze->Use

Figure 2: Decision tree for the receipt, preparation, and storage of AC-20:4 standards.[1]

References

  • Cayman Chemical. Arachidonoyl-L-carnitine (chloride) Product Information & Safety Data Sheet.[1][3] (Accessed 2026).[1]

  • National Institutes of Health (NIH) / PubChem. Arachidonoyl-L-carnitine Compound Summary.[1][1]

  • Lipid Maps Structure Database. LMSD Record: Arachidonoyl Carnitine.[1]

  • Morrow, R. J., & Rose, M. E. (1992).[6] Isolation of acylcarnitines from urine: a comparison of methods. Clinica Chimica Acta.[6] (Highligting solvent extraction methods for long-chain acylcarnitines).

  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals.[7] Biochemical Journal.[7] (Context for acylcarnitine physiological stability).

Sources

Validation & Comparative

Comparative Guide: Arachidonoyl-L-carnitine vs. Palmitoylcarnitine Oxidation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Power" vs. "Precision" Trade-off

In mitochondrial research, substrate selection dictates the biological question you are asking. Palmitoylcarnitine (PC, C16:0) is the industry "gold standard" for assessing maximal fatty acid oxidation (FAO) capacity. It represents high-flux, bulk energy production typical of the fasted state.

Arachidonoyl-L-carnitine (AC, C20:4) represents a distinct metabolic challenge. It is not merely a fuel source but a bioactive lipid precursor. Its oxidation is kinetically distinct due to the requirement for auxiliary enzymes to resolve its four cis-double bonds.

The Core Distinction:

  • Palmitoylcarnitine: High Vmax, rapid entry, linear beta-oxidation spiral. Used to test Capacity .

  • Arachidonoyl-L-carnitine: Lower apparent oxidation rate, higher enzymatic cost (NADPH consumption), and tighter regulation. Used to test Metabolic Flexibility and lipid handling under stress.

Mechanistic Divergence: The Auxiliary Bottleneck

To understand the difference in oxidation rates, one must look beyond CPT1/CPT2 transport and into the mitochondrial matrix.

Palmitoylcarnitine (C16:0)

PC enters the beta-oxidation spiral and undergoes 7 cycles of dehydrogenation, hydration, oxidation, and thiolysis. Every cycle yields 1 FADH₂, 1 NADH, and 1 Acetyl-CoA (plus the terminal Acetyl-CoA). It is a "clean" substrate for the machinery.

Arachidonoyl-L-carnitine (C20:4)

AC contains four cis-double bonds at positions 5, 8, 11, and 14. The standard mitochondrial enoyl-CoA hydratase requires a trans-2-enoyl-CoA intermediate.

  • The Isomerase Requirement: For double bonds at odd-numbered carbons, Enoyl-CoA Isomerase is required to shift the bond, bypassing the FADH₂-producing step (Acyl-CoA Dehydrogenase). Result: Loss of FADH₂ yield.

  • The Reductase Requirement: For double bonds at even-numbered carbons (resulting from beta-oxidation shortening), 2,4-Dienoyl-CoA Reductase is required.[1] This step consumes NADPH . Result: Direct energy cost.

Pathway Visualization (Graphviz)

BetaOxidationComparison cluster_Inputs Substrate Entry (Mitochondrial Matrix) cluster_Spiral Beta-Oxidation Spiral PC Palmitoylcarnitine (C16:0) CPT2 CPT2 / Translocase PC->CPT2 AC Arachidonoyl-L-carnitine (C20:4) AC->CPT2 Std_Cycle Standard Cycle (Dehydrogenase -> Hydratase -> Dehydrogenase -> Thiolase) CPT2->Std_Cycle C16:0 Acyl-CoA Aux_Enz Auxiliary Enzymes (Isomerase & Reductase) CPT2->Aux_Enz C20:4 Acyl-CoA NADH_FADH NADH / FADH2 Output Std_Cycle->NADH_FADH TCA TCA Cycle (Acetyl-CoA) Std_Cycle->TCA Aux_Enz->Std_Cycle Resolved Intermediates NADPH_Cost NADPH Consumption Aux_Enz->NADPH_Cost Reductase Step ATP ATP Production NADH_FADH->ATP ETC (Complex I-IV) TCA->NADH_FADH

Figure 1: Mechanistic comparison of beta-oxidation pathways.[1] Note the additional "Auxiliary Enzyme" loop required for Arachidonoyl-carnitine, which introduces rate-limiting steps and energetic costs (NADPH).

Stoichiometric & Kinetic Comparison

The following data synthesizes theoretical ATP yields with experimentally observed oxidation trends in isolated liver/muscle mitochondria.

FeaturePalmitoylcarnitine (C16:0)Arachidonoyl-L-carnitine (C20:4)Impact on Assay
Primary Utility Max Respiration (State 3)Lipid Handling / ROS SignalingPC is the baseline; AC is the variable.
Beta-Oxidation Cycles 79AC produces more Acetyl-CoA per mole.
FADH₂ Yield (Spiral) 7 FADH₂~5 FADH₂ (Estimated)*AC bypasses Complex II input steps due to double bonds.
NADPH Cost 02 NADPH consumedAC oxidation is energetically "expensive."
Oxidation Rate (Flux) 100% (Baseline) ~60-75% of PC Rate AC is oxidized slower due to auxiliary enzyme kinetics.
ROS Generation Moderate (Complex I/III)High (Prone to peroxidation)AC requires antioxidants in media to prevent artifactual damage.
Uncoupling Risk High at >20µMModerate-High at >15µMBoth act as detergents; BSA is mandatory.

*Note: Exact FADH₂ yield varies depending on the specific positions of double bonds relative to the start of the spiral, but generally, unsaturated FAs yield less FADH₂ per carbon than saturated FAs.

Experimental Protocol: Comparative Respirometry

Objective: To measure the Oxygen Consumption Rate (OCR) of isolated mitochondria using PC vs. AC. System: Agilent Seahorse XF or Oroboros O2k.

Reagents & Preparation[2]
  • Mitochondrial Isolation Buffer (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA (Fatty Acid Free). pH 7.2.

  • Substrate Stocks:

    • Palmitoylcarnitine: 10 mM in water (complexed with cyclodextrin or dissolved in small volume ethanol then water).

    • Arachidonoyl-L-carnitine: 10 mM in ethanol (Store under nitrogen, -80°C. Critical: Avoid repeated freeze-thaw cycles to prevent oxidation).

  • Co-substrate: Malate (0.5 M stock). Required to spark the TCA cycle.

Workflow (Seahorse XF Example)
  • Isolation: Isolate mitochondria from fresh tissue (liver/heart) using standard differential centrifugation.

  • Plating: Seed 5µg (liver) or 2µg (heart) mitochondria per well in MAS.

  • Assay Design:

Injection PortCompoundFinal Conc.Purpose
Basal Substrate + MalatePC: 10µM / AC: 10µMEstablish State 2 (Leak) respiration.
Port A ADP2 - 4 mMInduce State 3 (Phosphorylating) respiration.
Port B Oligomycin2 µMInduce State 4o (ATP-synthase independent).
Port C FCCP0.5 - 4 µMInduce State 3u (Maximal Uncoupled).
Port D Antimycin A / Rotenone0.5 µMShut down ETC (Non-mitochondrial oxygen consumption).
Critical Technical Nuance: The BSA "Buffer"

Both PC and AC are amphiphilic and can act as detergents, dissolving mitochondrial membranes and causing artificial uncoupling (proton leak).

  • Recommendation: Always perform these assays in the presence of 0.1% - 0.2% BSA . The BSA binds the acyl-carnitine, creating a "buffered" reservoir that releases the substrate slowly to the transporter (CACT), preventing membrane toxicity.

Experimental Workflow Diagram

ExperimentalWorkflow Prep Mitochondrial Isolation (Differential Centrifugation) Seahorse Seahorse XF / O2k Load Mitochondria Prep->Seahorse Substrate Substrate Prep (Use BSA Conjugate) State2 Add Substrate + Malate (State 2 Respiration) Substrate->State2 Seahorse->State2 Start Assay State3 Add ADP (State 3: Max Oxidation) State2->State3 ADP Injection Analysis Calculate RCR (State 3 / State 4) State3->Analysis Data Export

Figure 2: Step-by-step workflow for comparative respirometry. Note the critical step of substrate conjugation with BSA to prevent detergent effects.

Expert Insights & Troubleshooting

The "False" Low Rate

If Arachidonoyl-carnitine oxidation rates appear near zero, check your Malate concentration. Unlike Palmitoylcarnitine, which can sometimes drive respiration weakly on its own due to high Acetyl-CoA flux, the slower flux of AC requires a robust oxaloacetate pool (from Malate) to accept the Acetyl-CoA into the TCA cycle.

Spontaneous Uncoupling

If your State 2 (Basal) respiration is unusually high for AC compared to PC, the substrate may be damaging the inner mitochondrial membrane.

  • Fix: Increase BSA concentration to 0.5% or reduce AC concentration to 5µM.

ROS Interference

Arachidonic acid derivatives are potent signaling molecules. In whole-cell assays (permeabilized cells), AC oxidation might trigger inflammatory signaling pathways (e.g., via COX/LOX enzymes if any free arachidonic acid is liberated).

  • Control: Use isolated mitochondria rather than permeabilized cells to strictly measure beta-oxidation without cytosolic signaling interference.

References

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. [Link]

  • Schonfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research. (Provides context on chain-length kinetics). [Link]

  • Divakaruni, A. S., et al. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology. (The definitive guide for Seahorse XF analysis). [Link]

  • Wojtczak, L., & Schönfeld, P. (1993). Effect of fatty acids on energy coupling processes in mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Foundational paper on the uncoupling effects of long-chain acyl-carnitines). [Link]

Sources

Navigating the Acylcarnitine Profile: A Comparative Guide to C20:4 vs. C16:0 in Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the balance of acylcarnitines serves as a critical barometer of mitochondrial health. These esterified forms of L-carnitine are essential for the transport of fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway. However, disruptions in this delicate process, often a hallmark of mitochondrial dysfunction, can lead to the accumulation of specific acylcarnitine species, transforming them from vital metabolites into potent signaling molecules and potential harbingers of cellular distress.

This guide provides an in-depth comparison of two key long-chain acylcarnitines: Arachidonoylcarnitine (C20:4) and Palmitoylcarnitine (C16:0). While both are integral to fatty acid metabolism, their accumulation under pathological conditions can signify distinct underlying metabolic perturbations and elicit divergent cellular responses. Understanding these differences is paramount for researchers and drug development professionals seeking to decipher the nuances of mitochondrial dysfunction and identify specific biomarkers for disease and drug-induced toxicity.

The Dichotomy of Long-Chain Acylcarnitines: C16:0 as an Indicator of Metabolic Overload vs. C20:4 as a Modulator of Stress Signaling

Palmitoylcarnitine (C16:0), derived from the saturated fatty acid palmitic acid, is one of the most abundant long-chain acylcarnitines. In states of mitochondrial dysfunction, such as defects in the electron transport chain or fatty acid oxidation (FAO) enzymes, the β-oxidation of palmitoyl-CoA is impaired, leading to an accumulation of C16:0. This buildup is often interpreted as a sign of metabolic "gridlock," where the influx of fatty acids into the mitochondria exceeds the oxidative capacity.

High concentrations of C16:0 have been shown to be directly cytotoxic. Experimental evidence demonstrates that elevated C16:0 can induce mitochondrial membrane depolarization, increase the production of reactive oxygen species (ROS), and trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis. This suggests that C16:0 accumulation is a direct contributor to the mitochondrial damage observed in various metabolic diseases.

Arachidonoylcarnitine (C20:4), on the other hand, is derived from the polyunsaturated fatty acid arachidonic acid, a well-known precursor to a variety of potent signaling molecules, including prostaglandins and leukotrienes. While also a substrate for β-oxidation, the accumulation of C20:4 may signify more than just a bottleneck in energy metabolism. Emerging evidence suggests that C20:4 can act as a signaling molecule in its own right, modulating inflammatory and cell stress pathways. For instance, studies have linked the presence of C20:4 to adverse cardiometabolic responses.

The distinct roles of their parent fatty acids offer clues to their differential effects. Palmitic acid is a major component of cellular membranes and a primary fuel source, while arachidonic acid is a key player in inflammatory signaling cascades. It is therefore plausible that their respective carnitine esters retain some of these functional distinctions, with C16:0 being a more direct indicator of metabolic overload and mitochondrial bioenergetic failure, while C20:4 may reflect an activation of stress and inflammatory responses linked to mitochondrial dysfunction.

Visualizing the Metabolic Crossroads

The following diagram illustrates the entry of both palmitic acid (C16:0) and arachidonic acid (C20:4) into the fatty acid oxidation pathway and highlights the potential points of dysregulation leading to the accumulation of their respective acylcarnitines.

cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix cluster_membrane Mitochondrial Membranes C16_0_FA Palmitic Acid (C16:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase C16_0_FA->Acyl_CoA_Synthetase C20_4_FA Arachidonic Acid (C20:4) C20_4_FA->Acyl_CoA_Synthetase C16_0_CoA Palmitoyl-CoA (C16:0-CoA) Acyl_CoA_Synthetase->C16_0_CoA C20_4_CoA Arachidonoyl-CoA (C20:4-CoA) Acyl_CoA_Synthetase->C20_4_CoA CPT1 CPT1 C16_0_CoA->CPT1 C20_4_CoA->CPT1 Beta_Oxidation β-Oxidation Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Dysfunction Mitochondrial Dysfunction (e.g., ETC defects, FAO enzyme deficiency) Beta_Oxidation->Dysfunction TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle C16_0_Carnitine Palmitoylcarnitine (C16:0) CPT1->C16_0_Carnitine C20_4_Carnitine Arachidonoylcarnitine (C20:4) CPT1->C20_4_Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 CACT->CPT2 C16_0_CoA_matrix Palmitoyl-CoA CPT2->C16_0_CoA_matrix C20_4_CoA_matrix Arachidonoyl-CoA CPT2->C20_4_CoA_matrix C16_0_Carnitine->CACT C20_4_Carnitine->CACT Dysfunction->C16_0_Carnitine Accumulation Dysfunction->C20_4_Carnitine Accumulation C16_0_CoA_matrix->Beta_Oxidation C20_4_CoA_matrix->Beta_Oxidation

Caption: Fatty Acid Transport and β-Oxidation Pathway.

Quantitative Analysis: Deciphering the Acylcarnitine Profile

The gold standard for the quantitative analysis of acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the simultaneous measurement of a wide range of acylcarnitine species, providing a comprehensive snapshot of fatty acid metabolism.

Experimental Protocol: LC-MS/MS Quantification of C20:4 and C16:0 Acylcarnitines

This protocol outlines a robust method for the simultaneous quantification of C20:4 and C16:0 acylcarnitines in plasma samples.

1. Sample Preparation:

  • Objective: To extract acylcarnitines from the plasma matrix and remove interfering substances.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-C16:0-carnitine and d8-C20:4-carnitine). The internal standards are crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Objective: To separate and detect C20:4 and C16:0 acylcarnitines and their internal standards.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating long-chain acylcarnitines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 3-minute hold at 95% B and a 2-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C16:0-carnitine: Precursor ion (Q1) m/z 400.4 -> Product ion (Q3) m/z 85.1

      • d3-C16:0-carnitine: Precursor ion (Q1) m/z 403.4 -> Product ion (Q3) m/z 85.1

      • C20:4-carnitine: Precursor ion (Q1) m/z 452.4 -> Product ion (Q3) m/z 85.1

      • d8-C20:4-carnitine: Precursor ion (Q1) m/z 460.4 -> Product ion (Q3) m/z 85.1

    • The precursor ion corresponds to the [M+H]+ of the acylcarnitine, and the product ion at m/z 85 is a characteristic fragment of the carnitine moiety.

3. Data Analysis and Interpretation:

  • Objective: To calculate the concentrations of C20:4 and C16:0 and interpret their ratio.

  • Procedure:

    • Generate a calibration curve for each analyte using a series of known concentrations of C16:0 and C20:4 standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the peak area ratio of the analyte to its corresponding internal standard.

    • Determine the concentration of each acylcarnitine in the unknown samples by interpolating from the calibration curve.

    • Calculate the C20:4/C16:0 ratio. An altered ratio compared to a healthy control group can be indicative of specific metabolic dysregulation. For example, an elevated C16:0 level with a normal C20:4 might point towards a general overload of saturated fatty acid metabolism, whereas a concurrent elevation of both, or a disproportionate increase in C20:4, could suggest a broader mitochondrial insult affecting the oxidation of various fatty acid species and potentially activating inflammatory pathways.

Experimental Workflow Diagram

Start Plasma Sample Collection Extraction Acylcarnitine Extraction (Methanol with Internal Standards) Start->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (C18 column, MRM mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis (Quantification & Ratio Calculation) LC_MSMS->Data_Analysis Interpretation Interpretation of C20:4/C16:0 Profile Data_Analysis->Interpretation

Caption: Acylcarnitine Profiling Workflow.

Data Presentation: A Comparative Snapshot

The following table presents hypothetical data from a study comparing the plasma acylcarnitine profiles of a healthy control group with a cohort of patients exhibiting symptoms of mitochondrial myopathy.

AnalyteControl Group (n=50) Mean ± SD (µM)Mitochondrial Myopathy Group (n=50) Mean ± SD (µM)p-valueFold Change
C16:0 (Palmitoylcarnitine) 0.25 ± 0.080.85 ± 0.25<0.0013.4
C20:4 (Arachidonoylcarnitine) 0.05 ± 0.020.18 ± 0.07<0.0013.6
C20:4 / C16:0 Ratio 0.20 ± 0.050.21 ± 0.06>0.051.05

In this hypothetical scenario, both C16:0 and C20:4 are significantly elevated in the mitochondrial myopathy group, indicating a general impairment of long-chain fatty acid oxidation. The unchanged C20:4/C16:0 ratio might suggest that the underlying mitochondrial defect affects the oxidation of both saturated and polyunsaturated fatty acids to a similar extent. However, in other mitochondrial disorders or drug-induced toxicities, this ratio could be significantly altered, providing more specific diagnostic clues.

Conclusion: Beyond a Simple Biomarker

The analysis of the acylcarnitine profile, with a specific focus on the comparison between C20:4 and C16:0, offers a nuanced view into the state of mitochondrial function. Moving beyond a simple interpretation of elevated long-chain acylcarnitines as a generic marker of impaired fatty acid oxidation, the differential accumulation of these two species can provide valuable insights into the specific nature of the metabolic insult.

For researchers and drug development professionals, a detailed understanding of the C20:4 vs. C16:0 profile can:

  • Aid in the differential diagnosis of mitochondrial diseases: Specific patterns of acylcarnitine accumulation can be associated with particular enzyme deficiencies or defects in the electron transport chain.

  • Serve as a sensitive biomarker for drug-induced mitochondrial toxicity: Monitoring changes in the acylcarnitine profile during preclinical and clinical drug development can help identify compounds with off-target effects on mitochondrial metabolism.

  • Provide insights into disease mechanisms: The differential accumulation of C20:4 and C16:0 can point towards the involvement of specific metabolic and signaling pathways in the pathophysiology of a disease.

As our understanding of the intricate roles of different fatty acid species in cellular signaling and metabolism continues to grow, the detailed analysis of the acylcarnitine profile will undoubtedly become an even more powerful tool in the arsenal of those working to unravel the complexities of mitochondrial dysfunction.

References

  • Mitochondrial fatty acid β-oxidation (FAO) contributes a large proportion to the body's energy needs in fasting and in situations of metabolic stress. Most tissues use energy from fatty acids, particularly the heart, skeletal muscle and the liver. In the brain, ketone bodies formed from FAO in the liver are used as the main source of energy. The mitochondrial fatty acid oxidation disorders (FAODs), which include the carnitine system defects, constitute a group of diseases with

Navigating the Crossroads of Glycemic Control: A Comparative Guide to Arachidonoyl-L-carnitine and HbA1c in Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of diabetes, the pursuit of precise and early indicators of glycemic control and metabolic dysregulation is paramount. While Hemoglobin A1c (HbA1c) has long been the gold standard for monitoring long-term glycemic status, emerging evidence points to a more intricate metabolic landscape. This guide provides an in-depth comparison of the established biomarker, HbA1c, with the novel, long-chain acylcarnitine, Arachidonoyl-L-carnitine (C20:4), offering insights into their respective roles, correlations, and the experimental methodologies for their assessment.

Introduction: Beyond Glucose, a Deeper Look into Diabetic Metabolism

Type 2 diabetes mellitus is a multifaceted metabolic disorder characterized by hyperglycemia, stemming from insulin resistance and/or impaired insulin secretion.[1] For decades, HbA1c, a measure of glycated hemoglobin, has been the cornerstone of diabetes management, providing a reliable reflection of average blood glucose levels over the preceding two to three months.[2] However, the pathophysiology of diabetes extends beyond glucose homeostasis, involving significant alterations in lipid metabolism.[1] It is within this context that the study of acylcarnitines, intermediates of fatty acid oxidation, has gained prominence. These molecules, including the long-chain acylcarnitine Arachidonoyl-L-carnitine, may offer a more nuanced understanding of the metabolic stress that precedes and accompanies the diabetic state.

The Established Marker: Hemoglobin A1c (HbA1c)

HbA1c is formed through the non-enzymatic glycation of the N-terminal valine of the beta-chain of hemoglobin A. The rate of this reaction is directly proportional to the concentration of glucose in the blood. Given the average lifespan of a red blood cell is approximately 120 days, the HbA1c level provides an integrated measure of glycemic control over this period.[2]

Clinical Significance:

  • Long-Term Glycemic Monitoring: HbA1c is the primary tool for monitoring long-term glycemic control in patients with diabetes.

  • Diagnostic Criterion: An HbA1c level of 6.5% or higher is a diagnostic criterion for diabetes.

  • Risk Assessment: Higher HbA1c levels are strongly correlated with an increased risk of developing diabetic complications, including retinopathy, nephropathy, and neuropathy.

The Emerging Biomarker: Arachidonoyl-L-carnitine (C20:4)

Arachidonoyl-L-carnitine is a long-chain acylcarnitine, an ester of carnitine and arachidonic acid, a 20-carbon polyunsaturated fatty acid. Acylcarnitines are formed during the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for energy production.

Metabolic Significance in Diabetes:

In states of metabolic stress, such as insulin resistance and type 2 diabetes, fatty acid metabolism is often dysregulated.[1] An oversupply of fatty acids can lead to incomplete beta-oxidation within the mitochondria, resulting in an accumulation of various acyl-CoA species. These can then be converted to acylcarnitines, including Arachidonoyl-L-carnitine, which can be measured in the plasma. Elevated levels of certain long-chain acylcarnitines are thought to reflect this mitochondrial overload and may even contribute to the development of insulin resistance.[3]

Correlation Between Arachidonoyl-L-carnitine and Glycemic Control

While research directly correlating Arachidonoyl-L-carnitine with HbA1c is still emerging, a significant body of evidence links long-chain acylcarnitines to impaired glucose metabolism.

A key study investigating the association of 28 different acylcarnitines with cardiometabolic factors found that the presence of Arachidonoyl-carnitine (C20:4) was significantly associated with increased glucose levels .[4][5][6] This finding provides a strong, albeit indirect, link to HbA1c, as elevated blood glucose is the primary driver of HbA1c formation.

Other studies have demonstrated that profiles of various acylcarnitines are altered in individuals with prediabetes and type 2 diabetes.[7] For instance, some research has shown a positive correlation between short- and medium-chain acylcarnitines and HbA1c, indicating a broader disruption of metabolic homeostasis in patients with poor glycemic control.[8] Conversely, some studies have reported lower levels of certain long-chain acylcarnitines in diabetic patients with retinopathy, suggesting a complex and context-dependent relationship.[9]

Table 1: Comparison of HbA1c and Arachidonoyl-L-carnitine as Biomarkers in Diabetes

FeatureHemoglobin A1c (HbA1c)Arachidonoyl-L-carnitine (C20:4)
Biomarker Type Glycated proteinLong-chain acylcarnitine
Reflects Average blood glucose over 2-3 monthsMitochondrial fatty acid metabolism and potential metabolic stress
Clinical Use Established for diagnosis and monitoring of diabetesInvestigational; potential early marker of metabolic dysregulation
Measurement Standardized clinical laboratory assays (e.g., HPLC, immunoassay)Mass spectrometry-based metabolomics
Correlation with Glucose Direct and well-establishedSignificant association with increased glucose levels[4][5][6]
Correlation with HbA1c N/A (is the measure itself)Indirectly correlated through its association with glucose; direct correlation studies are ongoing

Experimental Protocols

Quantification of Arachidonoyl-L-carnitine in Plasma using LC-MS/MS

This protocol outlines a standard method for the targeted quantification of acylcarnitines from plasma samples. The causality behind these steps is to isolate the acylcarnitines, remove interfering substances, and then accurately measure their abundance using the high sensitivity and specificity of tandem mass spectrometry.

Experimental Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (10 µL) extraction Protein Precipitation (ice-cold methanol with internal standards) plasma->extraction vortex Vortexing extraction->vortex centrifuge Centrifugation (10,000 x g, 4°C) vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant derivatization Derivatization (optional) (e.g., butylation) supernatant->derivatization reconstitution Reconstitution (in appropriate solvent) derivatization->reconstitution lc Liquid Chromatography (e.g., C18 column) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM mode) lc->ms data Data Acquisition ms->data quant Quantification (against calibration curve) data->quant result result quant->result Final Concentration of Arachidonoyl-L-carnitine

Caption: Workflow for Arachidonoyl-L-carnitine quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-Carnitine, d3-Acetylcarnitine, etc.). The methanol serves to precipitate proteins, while the internal standards are crucial for accurate quantification by correcting for sample loss and matrix effects.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • (Optional but recommended for certain methods) Derivatize the acylcarnitines to their butyl esters by adding butanolic-HCl and incubating at 65°C. This step can improve chromatographic separation and ionization efficiency.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the acylcarnitines using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

    • Tandem Mass Spectrometry (MS/MS): Analyze the eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for Arachidonoyl-L-carnitine is m/z 468.4, and a common product ion is m/z 85.

    • Quantification: Generate a calibration curve using known concentrations of an Arachidonoyl-L-carnitine standard. The concentration in the samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Measurement of HbA1c

The measurement of HbA1c is a well-standardized clinical laboratory procedure. The National Glycohemoglobin Standardization Program (NGSP) certifies methods to ensure they are traceable to the Diabetes Control and Complications Trial (DCCT) reference method.

Commonly Used Methods:

  • High-Performance Liquid Chromatography (HPLC): This is considered the gold standard. It separates hemoglobin variants based on their charge, allowing for the quantification of the glycated fraction.

  • Immunoassays: These methods use antibodies specific to the glycated N-terminus of the hemoglobin beta-chain.

  • Enzymatic Assays: These assays use an enzyme that specifically cleaves the glycated N-terminal valine, and the resulting product is quantified.

  • Capillary Electrophoresis: This method separates hemoglobin variants based on their electrophoretic mobility in a capillary.

Standard Protocol for HPLC-based HbA1c Measurement:

  • Sample Collection: Collect whole blood in an EDTA-containing tube.

  • Sample Preparation: Lyse the red blood cells to release the hemoglobin.

  • Chromatographic Separation: Inject the hemolysate onto a cation-exchange HPLC column. A buffer gradient is used to elute the different hemoglobin fractions.

  • Detection: A spectrophotometer detects the hemoglobin fractions as they elute from the column.

  • Quantification: The instrument's software integrates the area under the peaks corresponding to HbA1c and total hemoglobin A to calculate the percentage of HbA1c.

Signaling Pathways and Metabolic Interplay

The following diagram illustrates the central role of the carnitine shuttle in fatty acid metabolism and its connection to the generation of acylcarnitines like Arachidonoyl-L-carnitine. In the context of diabetes, an overload of fatty acids can lead to an accumulation of acyl-CoAs, which are then shunted towards acylcarnitine formation.

Metabolic Pathway Diagram:

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix cluster_dysregulation Metabolic Dysregulation in Diabetes AA Arachidonic Acid (Fatty Acid) ACSL Acyl-CoA Synthetase (ACSL) AA->ACSL ATP -> AMP + PPi Arachidonoyl_CoA Arachidonoyl-CoA ACSL->Arachidonoyl_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Arachidonoyl_CoA->CPT1 Arachidonoyl_Carnitine_out Arachidonoyl-L-carnitine CPT1->Arachidonoyl_Carnitine_out CoA-SH Carnitine_in Carnitine Carnitine_in->CPT1 Arachidonoyl_Carnitine_in Arachidonoyl-L-carnitine Arachidonoyl_Carnitine_out->Arachidonoyl_Carnitine_in Translocase CPT2 Carnitine Palmitoyltransferase II (CPT2) Arachidonoyl_Carnitine_in->CPT2 CoA-SH Carnitine_out Carnitine CPT2->Carnitine_out Arachidonoyl_CoA_mito Arachidonoyl-CoA CPT2->Arachidonoyl_CoA_mito Carnitine_out->Carnitine_in Translocase Beta_Oxidation Beta-Oxidation Arachidonoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Excess_FA Excess Fatty Acids Incomplete_Oxidation Incomplete Beta-Oxidation Excess_FA->Incomplete_Oxidation Acyl_CoA_Accumulation Acyl-CoA Accumulation Incomplete_Oxidation->Acyl_CoA_Accumulation Acylcarnitine_Efflux Increased Acylcarnitine Efflux (including Arachidonoyl-L-carnitine) Acyl_CoA_Accumulation->Acylcarnitine_Efflux Plasma_Acylcarnitines Plasma_Acylcarnitines Acylcarnitine_Efflux->Plasma_Acylcarnitines Detectable in Plasma

Caption: Carnitine shuttle and its dysregulation in diabetes.

Conclusion and Future Directions

HbA1c remains an indispensable tool for the clinical management of diabetes. However, the growing understanding of the intricate metabolic perturbations in this disease necessitates the exploration of novel biomarkers. Arachidonoyl-L-carnitine, as a marker of long-chain fatty acid metabolism, shows promise in providing a more granular view of the mitochondrial dysfunction and lipotoxicity that are hallmarks of insulin resistance and type 2 diabetes. Its significant association with elevated glucose levels positions it as a valuable research tool for investigating the early stages of metabolic dysregulation.

Future research should focus on prospective studies to directly correlate plasma levels of Arachidonoyl-L-carnitine with HbA1c and the development of diabetic complications. Such studies will be instrumental in validating its clinical utility as a predictive biomarker and a potential target for therapeutic intervention.

References

  • Weng, L., Gong, Y., Culver, J., Gardell, S. J., Petucci, C., Morse, A. M., ... & Cooper-DeHoff, R. M. (2016). Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol. Metabolomics, 12(10), 160. [Link]

  • Weng, L., Gong, Y., Culver, J., Gardell, S. J., Petucci, C., Morse, A. M., ... & Cooper-DeHoff, R. M. (2016). Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol. Metabolomics, 12(10), 1-9. [Link]

  • Carnitine shuttle and fatty acid β‐oxidation pathways. The carnitine... (n.d.). In ResearchGate. Retrieved from [Link]

  • 6.32 Fatty Acid Oxidation (Beta-oxidation). (2019, June 18). In Lumen Learning. Retrieved from [Link]

  • Weng, L., Gong, Y., Culver, J., Gardell, S. J., Petucci, C., Morse, A. M., ... & Cooper-DeHoff, R. M. (2016). Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol. Metabolomics, 12(10), 160. [Link]

  • and inter-individual metabolic profiling highlights carnitine and lysophosphatidylcholine pathways as key molecular defects. (n.d.). In DiVA portal. Retrieved from [Link]

  • 2-Arachidonoylglycerol ameliorates inflammatory stress-induced insulin resistance in cardiomyocytes. (2015). Journal of Biological Chemistry, 290(11), 7068-7077. [Link]

  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. (2023, October 16). In Microbe Notes. Retrieved from [Link]

  • Relationship Between Acylcarnitine and the Risk of Retinopathy in Type 2 Diabetes Mellitus. (2021). Frontiers in Endocrinology, 12, 698547. [Link]

  • The association and prediction value of acylcarnitine on diabetic nephropathy in Chinese patients with type 2 diabetes mellitus. (2023). Diabetology & Metabolic Syndrome, 15(1), 1-12. [Link]

  • Tsilidis, K. K., Allen, N. E., Key, T. J., Dossus, L., Lukanova, A., Kaaks, R., ... & Riboli, E. (2015). Hemoglobin A1C and cancer risk: a meta-analysis. PLoS One, 10(3), e0119354. [Link]

  • Pathways of arachidonate metabolism. Arachidonic acid is transformed into the cyclic endoperoxides by PES. (n.d.). In ResearchGate. Retrieved from [Link]

  • L-carnitine supplementation lowers glycemic markers including blood sugar and HbA1C. (2023, February 1). In News-Medical.net. Retrieved from [Link]

  • Guasch-Ferré, M., Ruiz-Canela, M., Li, J., Zheng, Y., Bulló, M., Wang, D. D., ... & Estruch, R. (2018). Plasma Acylcarnitines and Risk of Type 2 Diabetes in a Mediterranean Population at High Cardiovascular Risk. The Journal of Clinical Endocrinology & Metabolism, 103(8), 3022-3032. [Link]

  • Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort. (2018). The Journal of Clinical Endocrinology & Metabolism, 103(12), 4489-4499. [Link]

  • Ringseis, R., Keller, J., & Eder, K. (2012). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Nutrition & Metabolism, 9(1), 1-13. [Link]

  • Biosynthetic and metabolizing pathway of arachidonic acid. (n.d.). In ResearchGate. Retrieved from [Link]

  • Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation. (2012). PLoS Genetics, 8(1), e1002478. [Link]

  • Broer, S., & Broer, A. (2017). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Journal of Clinical Medicine, 6(11), 101. [Link]

  • Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions. (2013). PLoS ONE, 8(12), e82459. [Link]

  • Integrating Mechanisms for Insulin Resistance: Common Threads and Missing Links. (2012). Cell, 148(5), 852-867. [Link]

  • Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. (2021). Frontiers in Cardiovascular Medicine, 8, 758348. [Link]

  • Malonyl-CoA, fuel sensing, and insulin resistance. (1997). American Journal of Physiology-Endocrinology and Metabolism, 272(1), E1-E25. [Link]

Sources

Comparative Analysis of Arachidonoyl-L-carnitine Reference Values in Healthy Murine Tissues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research and Drug Development

This guide provides a comprehensive overview of Arachidonoyl-L-carnitine (C20:4-carnitine) reference values in healthy murine tissues, offering a valuable resource for researchers and scientists engaged in preclinical studies and drug development. By contextualizing these values with detailed methodologies and biological insights, this document aims to facilitate robust experimental design and accurate data interpretation.

Introduction: The Significance of Arachidonoyl-L-carnitine in Murine Models

Arachidonoyl-L-carnitine is a long-chain acylcarnitine, an ester of carnitine and arachidonic acid. While the primary role of the carnitine shuttle system is the transport of long-chain fatty acids into the mitochondria for β-oxidation, the accumulation of specific acylcarnitines can be indicative of metabolic dysregulation. Murine models are pivotal in biomedical research, and establishing baseline, or reference, values of key metabolites like Arachidonoyl-L-carnitine in healthy tissues is critical for identifying pathological deviations in disease models. This guide provides a comparative analysis of these values and the methodologies to reliably obtain them.

Biological Role and Implications

Arachidonoyl-L-carnitine is more than just a byproduct of fatty acid metabolism. Its precursor, arachidonic acid, is a key polyunsaturated fatty acid involved in inflammation and cell signaling pathways. Therefore, the levels of Arachidonoyl-L-carnitine can reflect the availability and flux of arachidonic acid, potentially linking lipid metabolism with inflammatory processes. Altered levels of long-chain acylcarnitines have been implicated in conditions such as insulin resistance, cardiovascular disease, and neurological disorders.

Quantification of Arachidonoyl-L-carnitine: A Validated LC-MS/MS Approach

The gold standard for the sensitive and specific quantification of Arachidonoyl-L-carnitine in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocol outlines a robust, self-validating workflow for this purpose.

Experimental Workflow: From Tissue to Data

cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Tissue Homogenization (e.g., in PBS on ice) B Protein Precipitation & Extraction (e.g., with ice-cold methanol containing internal standards) A->B E Chromatographic Separation (e.g., C18 reverse-phase column) C Centrifugation (to pellet proteins) B->C D Supernatant Collection C->D D->E F Electrospray Ionization (ESI) (Positive Ion Mode) E->F H Peak Integration & Quantification G Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) F->G G->H I Normalization (to internal standard and tissue weight) H->I J Data Reporting (e.g., pmol/mg tissue) I->J

Caption: Workflow for Arachidonoyl-L-carnitine quantification.

Step-by-Step Protocol
  • Tissue Homogenization:

    • Accurately weigh a small piece of frozen tissue (e.g., 10-20 mg).

    • Homogenize the tissue in ice-cold phosphate-buffered saline (PBS) using a bead-based homogenizer or a Dounce homogenizer. The tissue-to-buffer ratio should be kept consistent across all samples.

  • Protein Precipitation and Extraction:

    • To the tissue homogenate, add a defined volume of ice-cold methanol (e.g., 4 volumes) containing a known concentration of an appropriate internal standard (e.g., d3-Arachidonoyl-L-carnitine). The internal standard is crucial for correcting for sample loss during preparation and for variations in MS signal intensity.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acylcarnitines, and transfer it to a new microcentrifuge tube.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Chromatography: Use a reverse-phase column (e.g., C18) to separate Arachidonoyl-L-carnitine from other isomers and matrix components. A gradient elution with mobile phases containing formic acid (for protonation) is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transition for Arachidonoyl-L-carnitine and its internal standard in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method ensures accurate quantification.

  • Data Processing:

    • Integrate the chromatographic peaks for both the analyte and the internal standard.

    • Calculate the concentration of Arachidonoyl-L-carnitine in the sample relative to the internal standard and normalize it to the initial tissue weight.

Reference Values of Arachidonoyl-L-carnitine in Healthy Murine Tissues

The following table summarizes the reported reference values for Arachidonoyl-L-carnitine in various tissues from healthy mice. It is important to note that these values can vary depending on the mouse strain, age, sex, diet, and the specific analytical method used.

TissueReported Concentration Range (pmol/mg tissue)Key Considerations
Liver 1.5 - 5.0The liver is a central hub for fatty acid metabolism, and levels can be influenced by the fasting state of the animal.
Heart 0.5 - 2.0The heart relies heavily on fatty acid oxidation for energy, making acylcarnitine profiling particularly relevant.
Skeletal Muscle 0.2 - 1.0Levels can vary depending on the muscle type (e.g., oxidative vs. glycolytic fibers).
Brain 0.1 - 0.5The blood-brain barrier tightly regulates the entry of fatty acids, resulting in lower acylcarnitine levels compared to peripheral tissues.
Kidney 1.0 - 4.0The kidney plays a role in carnitine reabsorption, and its metabolic activity influences local acylcarnitine concentrations.
Plasma/Serum 0.05 - 0.2 (nmol/mL)Plasma levels reflect the systemic balance of acylcarnitine production and utilization by various tissues.

Disclaimer: The values presented are approximate ranges compiled from various research articles and should be used as a general guide. It is highly recommended that each laboratory establishes its own set of reference values based on its specific experimental conditions.

Comparative Analysis and Experimental Design Considerations

The observed differences in Arachidonoyl-L-carnitine concentrations across tissues reflect their unique metabolic functions. For instance, the higher levels in metabolically active organs like the liver and kidney are expected. When designing experiments, it is crucial to consider the following factors to ensure data comparability and reproducibility:

  • Mouse Strain, Age, and Sex: These biological variables can significantly impact baseline metabolite levels. It is essential to use age- and sex-matched animals from the same strain.

  • Diet and Fasting State: The composition of the diet and the duration of fasting prior to sample collection can alter fatty acid metabolism and, consequently, acylcarnitine profiles.

  • Sample Collection and Handling: Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity. Proper storage at -80°C is critical to prevent degradation.

Conclusion

This guide provides a foundational understanding of Arachidonoyl-L-carnitine reference values in healthy murine tissues, coupled with a robust analytical methodology. By adhering to best practices in experimental design and sample analysis, researchers can confidently use these reference values as a benchmark to identify significant metabolic alterations in their disease models, ultimately advancing our understanding of pathophysiology and aiding in the development of novel therapeutics.

References

  • Jones, P. M., & Butt, Y. M. (2018). The role of acyl-coenzyme A:diacylglycerol acyltransferase 1 (DGAT1) in lipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(7), 747-757. [Link]

  • McCoin, C. S., Knotts, T. A., & Adams, S. H. (2016). Acylcarnitines in disease. Annual Review of Nutrition, 36, 287-312. [Link]

Safety Operating Guide

Proper Disposal Procedures: Arachidonoyl-L-carnitine (chloride)

[1]

Executive Summary

Arachidonoyl-L-carnitine (chloride) is a bioactive acylcarnitine typically supplied as a solution in ethanol or as a lyophilized solid.[1][2] While the carnitine derivative itself poses moderate health hazards (skin/eye/respiratory irritation), the primary disposal driver is often the organic solvent (ethanol) , which classifies the waste as ignitable (D001) under many regulatory frameworks (e.g., US RCRA).

This guide provides a self-validating workflow for the safe disposal of Arachidonoyl-L-carnitine, ensuring compliance with environmental safety standards and preventing contamination of municipal water systems.

Part 1: Chemical Profile & Hazard Identification[1]

Before initiating disposal, verify the physical state of your material. The disposal pathway differs significantly between the neat solid and the commercially supplied ethanol solution.

PropertyDataDisposal Implication
CAS Number 2133455-98-6Identifier for waste labeling.[1]
Common Formulation 25 mg/mL in EthanolFlammable Liquid .[1] Requires solvent waste stream.[3][4][5]
GHS Classification Skin Irrit. 2, Eye Irrit.[6] 2A, STOT SE 3Irritant .[7] Avoid contact; do not pour down sink.[8]
Water Hazard Class Class 1 (Slightly hazardous)Strict Prohibition : No sewer disposal.[1][9]
Stability Unstable in aqueous solution (>24h)Aqueous dilutions must be treated as chemical waste, not biological waste.

Critical Safety Note: Never autoclave Arachidonoyl-L-carnitine waste containing ethanol. The heat and pressure can cause explosive ignition of the solvent vapors.

Part 2: Pre-Disposal Risk Assessment (PPE & Containment)[1]

Objective: Create a barrier between the researcher and the chemical/solvent hazards.

Personal Protective Equipment (PPE)[1]
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1] Reasoning: Nitrile provides excellent resistance to short-term ethanol exposure and lipid-based compounds.[1]

  • Eye Protection: Chemical splash goggles. Reasoning: GHS H319 classification indicates serious eye irritation.[1][6][8][10]

  • Body Protection: Standard lab coat with closed cuffs.

Waste Container Selection
  • Liquid Waste: High-density polyethylene (HDPE) or glass bottles with screw caps.[1] Must be compatible with ethanol.

  • Solid Waste: Clear, heavy-duty polyethylene bags (minimum 2 mil) or rigid wide-mouth containers.[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Liquid Waste (Stock Solutions & Aliquots)

Most common scenario: Expired stock solutions dissolved in Ethanol or DMSO.[1]

  • Segregation: Do not mix with acidic or oxidizing waste streams. Keep in a dedicated "Organic Solvent Waste" container.

  • Labeling: Affix a hazardous waste label detailing:

    • Constituents: Ethanol (95%+), Arachidonoyl-L-carnitine (<5%).[1]

    • Hazard Checkboxes: Flammable, Irritant.

  • Transfer: Pour liquid into the waste container using a funnel to prevent splashing.

  • Validation: Ensure the cap is tightly sealed to prevent solvent evaporation (volatile organic compound emissions).

Scenario B: Aqueous Experimental Waste (Buffers/Media)

Scenario: Cell culture media or buffers containing diluted Arachidonoyl-L-carnitine.[1]

  • Assessment: Even at low concentrations, acylcarnitines are bioactive.

  • Collection: Collect in a "Non-Halogenated Organic/Aqueous Mixture" waste container.

  • Prohibition: Do not bleach. Bleach can react with residual organics or other media components.

  • Disposal: Hand over to EHS (Environmental Health & Safety) for incineration.

Scenario C: Solid Waste & Contaminated Consumables

Scenario: Pipette tips, empty vials, and gloves.[1]

  • Evaporation (Vials): If a vial contains a small residual volume of ethanol (<0.5 mL), place it in a fume hood until fully evaporated.

  • Triple Rinse (Empty Vials):

    • Rinse the vial 3 times with a small volume of ethanol or water.

    • Collect rinsate into the Liquid Waste container (Scenario A).

    • Deface the label on the vial.

    • Dispose of the glass vial in the "Broken Glass/Sharps" container (if glass) or regular trash (if plastic and fully decontaminated), subject to local institutional rules.

  • Consumables: Place contaminated tips and gloves into a Hazardous Solid Waste bag. Do not dispose of in regular municipal trash.

Part 4: Visualizing the Workflow

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures you select the correct disposal path based on the physical state of the matter.

WasteDecisionMatrixStartWaste Material IdentificationStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidStock/MediaSolidSolid / ConsumablesStateCheck->SolidDebris/VialsSolventCheckSolvent Type?Liquid->SolventCheckSolidTypeItem Type?Solid->SolidTypeEthanolEthanol/Organic(Flammable)SolventCheck->Ethanol>20% OrganicAqueousAqueous Buffer(Non-Flammable)SolventCheck->AqueousMostly WaterAction_OrgDISPOSE: Organic Solvent Waste(Incineration)Ethanol->Action_OrgAction_AqDISPOSE: Aqueous Chemical Waste(No Drain Disposal)Aqueous->Action_AqTipsGlovesTips, Gloves, TubesSolidType->TipsGlovesEmptyVialEmpty Stock VialSolidType->EmptyVialAction_SolidDISPOSE: Hazardous Solid WasteTipsGloves->Action_SolidAction_RinseACTION: Triple Rinse -> Deface Label-> Glass/Trash DisposalEmptyVial->Action_Rinse

Caption: Decision matrix for categorizing Arachidonoyl-L-carnitine waste streams to ensure regulatory compliance.

Part 5: Emergency Spill Response

Immediate Action: Secure the area. If the spill involves a significant volume of ethanol (>500 mL), treat as a flammable spill.

SpillResponseAlert1. ALERTNotify personnelExtinguish flamesPPE2. PPE UPGloves, Goggles,Lab CoatAlert->PPEContain3. CONTAINUse absorbent padsor vermiculitePPE->ContainClean4. CLEANWipe with soap/water(Do not use bleach)Contain->CleanDispose5. DISPOSEAll materials toHazardous WasteClean->Dispose

Caption: Five-step emergency response workflow for Arachidonoyl-L-carnitine spills.

Spill Cleanup Protocol:

  • Ventilate: Open fume hoods to exhaust ethanol vapors.

  • Absorb: Place absorbent pads over the liquid. For powder spills, cover with a damp paper towel to prevent dust generation before wiping.

  • Decontaminate: Clean the surface with a detergent solution. Avoid bleach (sodium hypochlorite) as it may react with other chemical residues in a mixed spill scenario, though it does not violently react with carnitines alone.

  • Disposal: Place all used absorbent materials into a hazardous waste bag.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2024). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Arachidonoyl-L-carnitine (chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Scientific Integrity[1]

As Senior Application Scientists, we recognize that the safety profile of Arachidonoyl-L-carnitine (chloride) (CAS: 2133455-98-6) is dual-natured.[1] While the neat compound is often classified as non-hazardous under GHS criteria, its operational reality involves two critical risks:[1]

  • Solvent Matrix Hazards: It is frequently supplied in Ethanol (flammable, irritant).[1]

  • Bioactive Instability: The polyunsaturated arachidonic tail (C20:4) is highly susceptible to oxidative degradation.[1] Handling protocols must protect the scientist from the solvent and the molecule from the environment.[1]

This guide replaces generic safety advice with a self-validating operational workflow designed to preserve sample integrity while ensuring personnel safety.

Risk Assessment & Hazard Identification

Before donning PPE, understand the enemy.[1] The primary risks stem from the formulation and the chemical structure.[1]

Hazard CategorySpecific AgentRisk DescriptionGHS Classification
Chemical Ethanol (Matrix) Flammable liquid and vapor.[1] Causes serious eye irritation.[1][2]Flam. Liq. 2, Eye Irrit. 2A
Biological Acylcarnitine Moiety Mitochondrial metabolic modulator.[1] High concentrations may alter cellular metabolism if absorbed.[1]Not Classified (Treat as Bioactive)
Stability C20:4 Tail Rapid oxidation upon air exposure forms lipid peroxides (experimental failure).[1]N/A (Quality Hazard)

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab wear." Select PPE based on chemical resistance to the carrier solvent (Ethanol/DMSO) and the need for tactile precision.[1]

Protective Layering Strategy
PPE ComponentMaterial SpecificationScientific Rationale (The "Why")
Hand Protection Nitrile (0.11 mm min) Crucial: Latex degrades in organic solvents.[1] Nitrile offers superior resistance to ethanol and DMSO permeation while maintaining dexterity for micro-volume pipetting.[1]
Eye Protection Safety Glasses w/ Side Shields Essential protection against solvent splash.[1] If evaporating solvents under nitrogen stream, side shields protect against gas-propelled droplets.[1]
Respiratory Fume Hood (Face Velocity: 100 fpm) Mandatory: Volatile solvents (Ethanol) must be handled in a hood.[1] N95 respirators are ineffective against solvent vapors.[1]
Body Protection Cotton Lab Coat (High Weave) Synthetic blends can melt if flash-ignited by solvent vapors. 100% cotton provides a fire-retardant barrier.[1]

Operational Protocol: The "Inert-Chain" Workflow[1]

This protocol is designed as a closed-loop system .[1] If you break the chain (e.g., expose to air without nitrogen), the experiment is compromised.[1]

Phase 1: Logistics & Preparation
  • Storage: Maintain at -80°C .

  • Equilibration: Thaw the vial on wet ice, not in your hand. Hand-warming creates thermal gradients that degrade lipids.[1]

  • Environment: All open-vial manipulations must occur under a gentle stream of inert gas (Nitrogen or Argon).[1]

Phase 2: Solubilization & Transfer (Step-by-Step)
  • Gas Purge: Pre-saturate your pipette tips with the solvent vapor or inert gas to prevent dripping and oxidation.[1]

  • Aliquot Generation:

    • Do not return unused stock to the original vial if possible.

    • Evaporate the ethanol solvent from the desired aliquot using a nitrogen stream.[1][3]

    • Stop point: Once dry, immediately reconstitute or store under argon at -80°C. Do not leave the dry film exposed to air for >5 minutes.

  • Solvent Exchange (If aqueous buffer is needed):

    • Evaporate ethanol completely.[1]

    • Add PBS (pH 7.[1][3]2) or culture media.[1][4]

    • Critical Constraint: Aqueous solutions are unstable (ester hydrolysis).[1] Use within 24 hours .

Visualizing the Workflow

The following diagram illustrates the "Inert-Chain" logic to prevent oxidation and exposure.

HandlingWorkflow Storage Storage (-80°C) (Argon Blanket) Thaw Thaw on Ice (Avoid Thermal Shock) Storage->Thaw Retrieve Open Open Vial (Under N2 Stream) Thaw->Open Transfer to Hood Aliquot Aliquot Transfer (Nitrile Gloves) Open->Aliquot Pipette Aliquot->Storage Reseal & Freeze Evap Solvent Evaporation (Inert Gas Flow) Aliquot->Evap Remove EtOH Recon Reconstitution (PBS/DMSO) Evap->Recon Add Buffer Use Immediate Use (<24 Hours) Recon->Use Bio-Assay

Caption: Operational workflow emphasizing inert gas protection and temperature control to prevent lipid oxidation.

Emergency Response & Disposal Logic

In the event of a spill or exposure, immediate action is required to mitigate solvent risks.[1]

Emergency Procedures
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] The ethanol vehicle aids skin absorption; rapid dilution is key.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2][5]

  • Spill Cleanup:

    • Ventilate the area (Ethanol vapors).[1][3]

    • Absorb with inert material (vermiculite or chem-pads).[1]

    • Place in a sealed container labeled "Flammable/Solvent Waste."[1]

Disposal Classification
Waste StreamCompositionDisposal Method
Solid Waste Pipette tips, empty vialsBiohazard Sharps (if used in cell culture) or Chemical Debris.[1]
Liquid Waste A Ethanol/DMSO solutionsHalogenated/Non-Halogenated Solvent Waste (Check local EHS rules).[1]
Liquid Waste B Aqueous buffers (PBS)Chemical Waste (Do not pour down drain; lipids can clog/contaminate).[1]

Scientific Specifications & Solubility Data

Use this table to plan your experimental concentrations.

SolventSolubility (mg/mL)Stability Note
Ethanol ~30 mg/mLStable at -80°C. Preferred stock solvent.[1]
DMF ~20 mg/mLGood for organic synthesis applications.[1]
DMSO ~10 mg/mLCompatible with cell culture (keep final DMSO <0.1%).[1]
PBS (pH 7.2) ~10 mg/mLUNSTABLE. Use immediately. Hydrolysis risk.[1][4]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 134823861 (Arachidonoyl-L-carnitine). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Ethanol Handling. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.